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  • Product: methyl 4-[(1E)-tridec-1-en-1-yl]benzoate
  • CAS: 339014-50-5

Core Science & Biosynthesis

Foundational

Comprehensive Preliminary Toxicity Screening Strategy for Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate

Executive Summary & Structural Risk Analysis Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate (MTB) is a highly lipophilic aromatic ester characterized by a 13-carbon aliphatic chain containing a trans (1E) double bond, conjugat...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Risk Analysis

Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate (MTB) is a highly lipophilic aromatic ester characterized by a 13-carbon aliphatic chain containing a trans (1E) double bond, conjugated to a methyl benzoate core. In drug development and chemical safety, such novel lipophilic entities present unique toxicological challenges.

Before committing to expensive in vivo models, a robust in vitro and in silico screening framework is required. The specific structural moieties of MTB dictate the following putative risks:

  • High Lipophilicity: The long tridecenyl chain suggests a high partition coefficient (LogP), increasing the risk of bioaccumulation and poor aqueous solubility[1].

  • Esterase Cleavage: The methyl ester group is susceptible to hepatic and plasma carboxylesterases, which will release equimolar amounts of methanol and a long-chain lipophilic acid.

  • Epoxidation Risk: The (1E)-alkene moiety is a structural alert. Cytochrome P450 (CYP450) enzymes may oxidize this double bond into a reactive epoxide intermediate, posing a significant genotoxic risk.

  • Photoreactivity: The conjugation of the aromatic ring may absorb UV light, necessitating phototoxicity screening[2].

Workflow Start MTB Toxicity Screening InSilico In Silico ADMET (SwissADME) Start->InSilico HepG2 Hepatotoxicity (HepG2 MTT Assay) InSilico->HepG2 Ames Genotoxicity (OECD TG 471) HepG2->Ames Photo Phototoxicity (OECD TG 432) Ames->Photo Decision Safety Profile Decision Photo->Decision

Fig 1. Sequential preliminary toxicity screening workflow for MTB.

Phase 1: In Silico ADMET Profiling

Rationale: Lipophilicity is one of the principal parameters describing the pharmacokinetic behavior and potential toxicity of a molecule[1]. Because MTB is highly hydrophobic, computational predictions are critical for establishing dosing limits for subsequent in vitro assays.

Methodology:

  • Generate the canonical SMILES string for Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate.

  • Input the SMILES into the SwissADME web tool to compute physicochemical properties, lipophilicity (iLOGP, XLOGP3), and drug-likeness[1].

  • Evaluate the BOILED-Egg model for passive gastrointestinal absorption and blood-brain barrier (BBB) permeation.

  • Assess CYP450 inhibition profiles (specifically CYP1A2, CYP2C19, CYP2D6, and CYP3A4) to predict drug-drug interaction risks.

Table 1: Anticipated In Silico Profile for MTB
ParameterPredicted OutcomeToxicological Implication
Consensus LogP > 5.0High lipophilicity; potential for tissue accumulation and poor aqueous solubility in assay media[1].
Lipinski's Rule 1 Violation (LogP > 5)Poor oral bioavailability as a free drug; requires specialized formulation.
CYP3A4 Substrate YesHepatic metabolism is highly likely, necessitating S9 fraction testing in genotoxicity assays.

Phase 2: In Vitro Hepatotoxicity Screening (HepG2)

Rationale: The liver is the primary site of xenobiotic metabolism. HepG2 cells are utilized because they retain the activity of critical phase I (CYP1A1, CYP1A2) and phase II enzymes, reflecting mammalian metabolism better than standard immortalized lines[3]. This is vital for MTB, as esterase cleavage and CYP-mediated oxidation will occur here.

Metabolism MTB Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate Esterase Carboxylesterases MTB->Esterase CYP450 CYP450 Oxidation MTB->CYP450 Alkene moiety Metab1 Methanol + Acid Derivative Esterase->Metab1 Metab2 Epoxide Intermediate CYP450->Metab2 Tox1 Hepatotoxicity Risk Metab1->Tox1 Tox2 DNA Adducts (Genotoxicity) Metab2->Tox2

Fig 2. Putative metabolic pathways of MTB leading to cellular toxicity.

Step-by-Step Protocol (MTT Assay):

  • Cell Culture: Seed HepG2 cells at a density of 50,000 cells/well in a 96-well plate using DMEM supplemented with 10% fetal bovine serum[3]. Incubate at 37°C in 5% CO₂ for 24 hours to allow attachment.

  • Compound Preparation: Dissolve MTB in DMSO. Due to its lipophilicity, ensure the final DMSO concentration in the culture media does not exceed 0.5% to prevent solvent-induced cytotoxicity.

  • Exposure: Treat cells with serial dilutions of MTB (e.g., 1 µM to 500 µM) and incubate for 24 hours[3].

  • Viability Assessment: Add MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours[3]. The active mitochondria of viable cells will reduce the tetrazolium salt to purple formazan.

  • Quantification: Solubilize the formazan crystals with DMSO and measure absorbance at 570 nm using a microplate reader. Calculate the IC₅₀ value.

Phase 3: Genotoxicity Assessment (OECD TG 471)

Rationale: The danger of genotoxicity lies in permanent damage to genetic material[4]. The (1E)-alkene chain of MTB is a structural alert for the formation of reactive epoxides. The OECD Test Guideline 471 (Bacterial Reverse Mutation Test / Ames Test) is the cornerstone for detecting point mutations[4].

Step-by-Step Protocol (Pre-incubation Method): Note: The pre-incubation method is explicitly chosen over plate incorporation as it is more sensitive for specific chemical classes, including highly lipophilic compounds[4].

  • Strain Preparation: Prepare cultures of Salmonella typhimurium (TA98, TA100, TA1535, TA1537) and Escherichia coli WP2 uvrA[4]. These strains contain pre-existing genetic defects in amino acid synthesis[4].

  • Metabolic Activation: Prepare mammalian liver post-mitochondrial fraction (S9 mix) to simulate hepatic CYP450 epoxidation of the MTB alkene chain[4].

  • Pre-incubation: Mix the bacterial suspension, varying concentrations of MTB, and the S9 mix (or buffer for negative control). Incubate at 37°C for 20 minutes[4].

  • Plating: Add the mixture to overlay agar and pour directly onto minimal medium plates[4].

  • Incubation & Scoring: Incubate plates for 48–72 hours. Count the number of revertant colonies. A dose-dependent and reproducible increase in colony counts compared to the solvent control indicates a positive mutagenic response.

Phase 4: Phototoxicity Evaluation (OECD TG 432)

Rationale: Phototoxicity is a light-induced skin reaction occurring when photoreactive chemicals are activated to produce cytotoxic effects[2]. Because MTB contains a conjugated aromatic benzoate system, it may absorb UV/visible light. The 3T3 Neutral Red Uptake (NRU) assay (OECD TG 432) is the industry-standard test to evaluate this risk[5].

Step-by-Step Protocol:

  • Cell Seeding: Seed BALB/c 3T3 mouse fibroblast cells into two separate 96-well plates and incubate for 24 hours.

  • Dosing: Apply increasing concentrations of MTB to the cells for 1 hour[6].

  • Irradiation: Expose one plate to a non-cytotoxic dose of simulated sunlight (UVA 5 J/cm²), while keeping the second plate in the dark[6].

  • Neutral Red Uptake: After 18-24 hours, measure cytotoxicity as a concentration-dependent reduction in the uptake of the vital dye Neutral Red[7].

  • Analysis: Calculate the Photo-Irritation Factor (PIF). A PIF > 5 indicates a probable phototoxic potential.

Data Interpretation Matrix

Table 2: Decision Matrix for MTB Preliminary Screening
AssayResultMechanistic InterpretationNext Steps
HepG2 MTT IC₅₀ < 10 µMHigh basal cytotoxicity, likely due to lipophilic membrane disruption or toxic metabolite accumulation.Conduct High-Content Analysis (HCA) to check mitochondrial membrane potential.
Ames (OECD 471) Positive (+S9 only)CYP450 successfully oxidized the alkene to a DNA-reactive epoxide[4].Halt development or structurally modify the alkene chain (e.g., saturation).
Ames (OECD 471) NegativeNo point mutations detected; epoxide either not formed or rapidly detoxified.Proceed to mammalian micronucleus test (OECD TG 487) for clastogenicity.
3T3 NRU (OECD 432) PIF < 2Absence of phototoxicity/photoirritation potential[5].Clear for topical formulation development.

References

  • OECD 471 Bacterial Reverse Mutation Test - WESHIN INSPECTION TECH CO.
  • Study of the Lipophilicity and ADMET Parameters of New Anticancer Diquinothiazines with Pharmacophore Substituents Source: PMC / NIH URL
  • Absence of phototoxicity/photoirritation potential of bergamottin determined In Vitro using OECD TG 432 Source: PubMed / NIH URL
  • Evaluation of Cytotoxicity of Food in Human Hepatoma HepG2 Cells Source: Longdom Publishing URL
  • Phototoxicity - Joint Research Centre Source: European Commission URL
  • Retrospective review on in vitro phototoxicity data generated in 3D skin models Source: Mattek URL
  • Phototoxicity - PETA Science Consortium International e.V.

Sources

Exploratory

Comprehensive Safety, Synthesis, and Handling Profile of Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate

Executive Summary Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate (CAS: 339014-50-5) is a highly specialized lipophilic ester characterized by a rigid benzoate core and a flexible 13-carbon alkenyl tail [1]. In drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate (CAS: 339014-50-5) is a highly specialized lipophilic ester characterized by a rigid benzoate core and a flexible 13-carbon alkenyl tail [1]. In drug development and materials science, compounds with this structural motif are frequently utilized as synthetic intermediates for lipid nanoparticles (LNPs), liquid crystals, and targeted delivery vectors.

Because standard Material Safety Data Sheets (SDS) often lack the mechanistic depth required by advanced research professionals, this whitepaper synthesizes empirical hazard data with physicochemical causality. By understanding why this molecule behaves as it does, scientists can implement superior safety controls and highly efficient synthetic workflows.

Physicochemical Architecture & Data Profiling

The physical behavior and biological reactivity of Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate are dictated by its amphiphilic-like geometry. The highly hydrophobic tridecenyl chain drives its solubility profile, while the methyl ester acts as a reactive handle for both synthetic modification and biological metabolism.

Quantitative Chemical Properties
PropertyValue / Description
Chemical Name Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate
CAS Registry Number 339014-50-5
Molecular Formula C₂₁H₃₂O₂
Molecular Weight 316.49 g/mol
SMILES String O=C(OC)C1=CC=C(/C=C/CCCCCCCCCCC)C=C1
Stereochemistry (1E) - Trans configuration at the alkene
Physical State (Predicted) Viscous oil or low-melting solid at 25°C
LogP (Predicted) > 6.0 (Highly lipophilic)

Mechanistic Hazard Assessment (SDS Core)

According to the Globally Harmonized System (GHS) data provided by chemical distributors [1], this compound carries specific hazard classifications. Rather than merely listing these hazards, it is critical to understand their biochemical causality to design effective engineering controls[2].

  • H302: Harmful if swallowed.

    • Causality: Upon ingestion, non-specific hepatic and gastrointestinal carboxylesterases (CES1/CES2) rapidly hydrolyze the methyl ester. This cleavage releases equimolar amounts of methanol (a known systemic toxin) and 4-[(1E)-tridec-1-en-1-yl]benzoic acid. The lipophilic acid metabolite can subsequently disrupt cellular membranes or uncouple oxidative phosphorylation before being cleared via Phase II glucuronidation.

  • H315: Causes skin irritation & H319: Causes serious eye irritation.

    • Causality: The molecule's high LogP and structural resemblance to endogenous lipids allow it to readily intercalate into the lipid bilayers of the stratum corneum and corneal epithelium. This intercalation disrupts membrane fluidity, triggering localized inflammatory cascades.

  • H335: May cause respiratory irritation.

    • Causality: Aerosolized droplets or vapors (if heated) can deposit in the respiratory tract, where the lipophilic tail interacts with pulmonary surfactant, reducing alveolar surface tension efficiency.

Toxicological & Metabolic Pathway

Metabolism A Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate (Lipophilic Ester) B Hepatic Carboxylesterases (CES1 / CES2) A->B Hydrolysis in vivo C 4-[(1E)-tridec-1-en-1-yl]benzoic acid (Membrane Disruptor) B->C D Methanol (Systemic Toxin) B->D E UGT Enzymes (Glucuronidation) C->E Phase II Conjugation F Renal Excretion (Hydrophilic Conjugate) E->F

Figure 1: Esterase-mediated metabolic hydrolysis pathway and subsequent clearance mechanism.

Self-Validating Handling & PPE Protocols

To mitigate the hazards outlined above, laboratory personnel must implement strict handling protocols compliant with ECHA guidelines [3]. The following protocol is designed as a "self-validating system"—meaning the safety measures inherently verify their own efficacy.

  • Engineering Controls (Ventilation):

    • Action: Handle exclusively within a Class II Type A2 Biological Safety Cabinet or a hard-ducted chemical fume hood with a minimum face velocity of 100 fpm.

    • Validation: Verify inward airflow using a continuous flow monitor or a manual smoke-pencil test prior to opening the reagent bottle.

  • Dermal Protection (Glove Selection):

    • Action: Because of the compound's high lipophilicity, latex is highly permeable. Use Nitrile gloves (minimum 0.11 mm thickness) . If handling the compound dissolved in non-polar solvents (e.g., dichloromethane or hexane), double-gloving or using Viton/Butyl rubber gloves is required.

    • Validation: Inspect gloves for swelling or degradation every 30 minutes. Any textural change indicates solvent breakthrough, necessitating immediate replacement.

  • Spill Remediation:

    • Action: Do not use water. The compound is insoluble in aqueous media. Absorb spills with an inert lipophilic binder (e.g., diatomaceous earth or sand). Clean the residual surface with isopropanol, followed by a mild detergent solution to emulsify remaining traces.

Experimental Methodology: Stereoselective Synthesis

For researchers synthesizing this compound de novo, achieving the specific (1E) trans-alkene geometry is the primary synthetic challenge. A modified Julia-Kocienski olefination is the preferred methodology due to its high E-selectivity compared to standard Wittig reactions.

Step-by-Step Workflow

Prerequisites: Flame-dried glassware, argon atmosphere, anhydrous tetrahydrofuran (THF).

  • Deprotonation:

    • Dissolve 1-dodecyl-1-phenyl-1H-tetrazole-5-sulfone (1.2 eq) in anhydrous THF at -78°C.

    • Dropwise add Potassium bis(trimethylsilyl)amide (KHMDS, 1.3 eq). Stir for 30 minutes to form the metallated sulfone.

    • Validation Check: The solution should transition to a distinct yellow/orange hue, confirming carbanion formation.

  • Olefination:

    • Add methyl 4-formylbenzoate (1.0 eq) dissolved in THF dropwise to the cold solution.

    • Allow the reaction to slowly warm to room temperature over 12 hours.

    • Validation Check: Perform Thin-Layer Chromatography (TLC) using 9:1 Hexanes:Ethyl Acetate. The starting aldehyde (Rf ~0.3) should disappear, replaced by a highly non-polar UV-active spot (Rf ~0.7).

  • Quench & Extraction:

    • Quench the reaction with saturated aqueous NH₄Cl. Extract three times with Ethyl Acetate.

    • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification & Stereochemical Validation:

    • Purify via silica gel flash chromatography (100% Hexanes to 98:2 Hexanes:EtOAc).

    • Validation Check: Acquire a ¹H-NMR spectrum (CDCl₃). The trans-alkene geometry is definitively confirmed by the presence of two vinylic protons exhibiting a large vicinal coupling constant ( J≈15.0−16.5 Hz ). A smaller coupling constant ( J≈10 Hz) would indicate contamination with the unwanted (Z)-isomer.

Synthetic Workflow Diagram

Synthesis Step1 Julia-Kocienski Olefination (THF, -78°C) Step2 Aqueous Quench (Sat. NH4Cl) Step1->Step2 Step3 Liquid-Liquid Extraction (EtOAc) Step2->Step3 Step4 Silica Gel Chromatography Step3->Step4 Step5 Pure (1E) Isomer (Confirmed via NMR) Step4->Step5

Figure 2: Sequential workflow for the stereoselective synthesis and isolation of the (1E) isomer.

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for Methyl Benzoate Derivatives. Retrieved from[Link]

  • European Chemicals Agency (ECHA). (n.d.). Guidance on the compilation of safety data sheets. Retrieved from[Link]

Protocols & Analytical Methods

Method

Application Note: High-Resolution 1H and 13C NMR Characterization of Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate

Executive Summary & Structural Context Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate (Chemical Formula: C₂₁H₃₂O₂) is a functionalized aromatic lipid derivative frequently utilized as a synthetic intermediate in materials scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Structural Context

Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate (Chemical Formula: C₂₁H₃₂O₂) is a functionalized aromatic lipid derivative frequently utilized as a synthetic intermediate in materials science and medicinal chemistry. Structurally, the molecule is defined by four distinct magnetic environments:

  • A strongly electron-withdrawing methyl ester group.

  • A para-substituted aromatic core.

  • A conjugated (1E)-alkene system.

  • A highly shielded, hydrophobic tridecyl aliphatic chain.

For researchers and drug development professionals, accurate structural elucidation of this compound requires a deep understanding of electronic causality. The anisotropic effects of the aromatic ring, combined with the deshielding nature of the ester carbonyl, dictate the precise chemical shifts observed in Nuclear Magnetic Resonance (NMR) spectroscopy. This protocol establishes a self-validating analytical workflow to ensure absolute trustworthiness in spectral assignment.

Experimental Protocol: A Self-Validating Acquisition System

To ensure data integrity, the NMR acquisition must function as a self-validating system. This requires that internal consistency checks—such as strict integration ratios, lock signal stability, and multiplet resolution—are built directly into the sample preparation and acquisition workflow.

Step-by-Step Methodology
  • Sample Preparation : Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard. The non-polar nature of the alkyl chain and the aromatic core makes CDCl₃ the optimal solvent, minimizing solvent-induced chemical shift variations.

  • Instrument Setup & Shimming : Transfer the homogeneous solution to a precision 5 mm NMR tube. Insert into a 400 MHz (or higher) NMR spectrometer. Lock the magnetic field onto the deuterium resonance of CDCl₃. Perform automated and manual gradient shimming until the solvent residual peak (CHCl₃) achieves a full-width at half-maximum (FWHM) of < 1.0 Hz.

  • ¹H NMR Acquisition : Acquire the proton spectrum using a standard 30° pulse program (zg30), 16–32 scans, a spectral width of 20 ppm, and a relaxation delay (D1) of 2.0 seconds. This delay ensures complete longitudinal relaxation ( T1​ ) of the aliphatic protons, which is critical for accurate quantitative integration.

  • ¹³C NMR Acquisition : Acquire the carbon spectrum using a proton-decoupled pulse sequence (zgpg30), 512–1024 scans, a spectral width of 250 ppm, and a D1 of 2.0 seconds.

  • Signal Processing : Apply a 0.3 Hz exponential line broadening function for ¹H and a 1.0 Hz function for ¹³C prior to Fourier Transformation (FT). Perform zero-order and first-order phase correction manually. Calibrate the TMS peak to 0.00 ppm or the residual CHCl₃ peak to 7.26 ppm (¹H) and 77.16 ppm (¹³C).

NMR_Workflow Sample Sample Preparation (Compound + CDCl3 + TMS) Instrument Spectrometer Setup (Lock, Shim, Tune) Sample->Instrument Acquisition Data Acquisition (1H, 13C, 2D NMR) Instrument->Acquisition Processing Signal Processing (FT, Phase, Baseline) Acquisition->Processing Analysis Spectral Analysis (Integration, Assignment) Processing->Analysis Validation Structural Validation (Self-Validating System) Analysis->Validation

Figure 1: Standardized NMR analytical workflow for structural elucidation.

¹H NMR Spectral Analysis: Causality and Assignment

The ¹H NMR spectrum is dominated by the electronic push-pull system of the molecule. The electron-withdrawing methyl ester deshields the ortho-aromatic protons, while the trans-alkene provides a distinct, quantifiable coupling signature.

Table 1: ¹H NMR Quantitative Data Summary (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
7.98Doublet (d)8.42HAromatic H (ortho to ester)
7.38Doublet (d)8.42HAromatic H (ortho to alkene)
6.40Doublet (d)15.81HAlkene H-1' (attached to Ar)
6.30Doublet of triplets (dt)15.8, 6.81HAlkene H-2' (attached to alkyl)
3.90Singlet (s)-3HMethoxy CH₃ (ester)
2.22Quartet of doublets (qd)6.8, 1.52HAllylic CH₂ (H-3')
1.45Multiplet (m)-2HAlkyl CH₂ (H-4')
1.25 – 1.35Multiplet (m)-16HBulk Alkyl CH₂ (H-5' to H-12')
0.88Triplet (t)6.83HTerminal CH₃ (H-13')
Expertise & Causality Insights:
  • Aromatic Region (AA'BB' System) : The para-substitution creates a pseudo-doublet pair. The protons ortho to the ester are significantly deshielded (~7.98 ppm) due to the electron-withdrawing resonance effect ( −R ) of the carbonyl group. Conversely, the protons ortho to the alkene resonate further upfield (~7.38 ppm) .

  • Alkene Region : The (1E) stereochemistry is definitively proven by the large scalar coupling constant (J ≈ 15.8 Hz) between the two vinylic protons, which is characteristic of trans-diaxial-like coupling . The proton attached directly to the extended conjugated aromatic system (H-1') is slightly more deshielded than the proton adjacent to the electron-donating alkyl chain (H-2').

  • Aliphatic Region : The long hydrophobic alkyl chain creates a massive integration block (the "CH₂ envelope") between 1.25 and 1.35 ppm. The integration of 32 total protons confirms the intact C₂₁H₃₂O₂ framework.

¹³C NMR Spectral Analysis: Carbon Framework Validation

Table 2: ¹³C NMR Quantitative Data Summary (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
167.0Quaternary (C=O)Ester Carbonyl
142.5Quaternary (Ar-C)Aromatic C (ipso to alkene)
133.5Methine (=CH-)Alkene C-1'
129.8Methine (Ar-CH)Aromatic C (ortho to ester, 2C)
129.0Methine (=CH-)Alkene C-2'
128.0Quaternary (Ar-C)Aromatic C (ipso to ester)
125.8Methine (Ar-CH)Aromatic C (meta to ester, 2C)
52.0Methyl (-CH₃)Methoxy C (ester)
33.2Methylene (-CH₂-)Allylic C-3'
22.7 – 31.9Methylene (-CH₂-)Bulk Alkyl Chain (C-4' to C-12', 9C)
14.1Methyl (-CH₃)Terminal Alkyl C-13'
Expertise & Causality Insights:
  • Carbonyl & Methoxy Deshielding : The ester carbonyl carbon is highly deshielded (~167.0 ppm) due to the high electronegativity of the adjacent oxygen atoms and its sp2 hybridization. The methoxy carbon appears at ~52.0 ppm, a hallmark shift for methyl esters.

  • Aromatic & Alkene Framework : The ipso-carbon attached to the ester is shielded (~128.0 ppm) compared to the ipso-carbon attached to the alkene (~142.5 ppm). The alkene carbons resonate within the aromatic region (~129–133 ppm) due to extended conjugation, but can be unambiguously differentiated via 2D HSQC/HMBC cross-peaks .

NMR_Assignments Molecule Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate Ester Methyl Ester Group (-COOCH3) Molecule->Ester Aromatic Para-Substituted Ring (AA'BB' System) Molecule->Aromatic Alkene Trans-Alkene ((1E)-double bond) Molecule->Alkene Alkyl Aliphatic Chain (C11H23) Molecule->Alkyl Ester_Shift 1H: ~3.90 ppm (s) 13C: ~167, ~52 ppm Ester->Ester_Shift Aromatic_Shift 1H: ~7.98, ~7.38 ppm (d) J = 8.4 Hz Aromatic->Aromatic_Shift Alkene_Shift 1H: ~6.40, ~6.30 ppm J = 15.8 Hz (Trans) Alkene->Alkene_Shift Alkyl_Shift 1H: ~1.25-2.22 ppm 13C: ~14-33 ppm Alkyl->Alkyl_Shift

Figure 2: Logical mapping of structural motifs to NMR chemical shifts.

Advanced Verification: 2D NMR Cross-Validation

To ensure absolute trustworthiness, a self-validating system employs 2D NMR techniques to cross-verify 1D assignments:

  • COSY (Correlation Spectroscopy) : Confirms the contiguous spin system from the terminal methyl (0.88 ppm) through the alkyl chain to the allylic protons (2.22 ppm), and validates the scalar coupling between the trans-alkene protons.

  • HSQC (Heteronuclear Single Quantum Coherence) : Maps each proton to its directly attached carbon, resolving any overlap in the dense aromatic/alkene region.

  • HMBC (Heteronuclear Multiple Bond Correlation) : Provides definitive proof of the ester linkage by showing a 3-bond correlation ( 3JCH​ ) from the methoxy protons (~3.90 ppm) to the carbonyl carbon (~167.0 ppm).

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2020). Structure Determination of Organic Compounds: Tables of Spectral Data (5th ed.). Springer.[Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.[Link]

  • Royal Society of Chemistry. (2005). Organic & Biomolecular Chemistry: Characterization of Methyl 4-vinylbenzoate derivatives.[Link]

Application

Application Note: Mass Spectrometry Fragmentation Pathways for Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-HRMS/MS) Introduction & Structural Rationale Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Technique: High-Resolution Electrospray Ionization Tandem Mass Spectrometry (ESI-HRMS/MS)

Introduction & Structural Rationale

Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate (Chemical Formula: C₂₁H₃₂O₂, Exact Mass: 316.2402 Da) is a complex, dual-functional molecule representative of conjugated lipid-like synthetic intermediates and biomarkers. Structurally, it features a methyl ester group and a 13-carbon (1E)-alkenyl chain, both conjugated to a central benzene ring.

In high-resolution tandem mass spectrometry (HRMS/MS), the fragmentation of this molecule is governed by the competition between its two functional poles. Understanding the precise causality behind these fragmentation pathways is critical for accurate structural elucidation, distinguishing isomeric species, and avoiding false positives in complex biological matrices.

Theoretical Framework of Fragmentation (Causality & Mechanisms)

To achieve confident annotation, it is essential to move beyond empirical spectral matching and understand the thermodynamic drivers of the fragmentation. Under positive-ion Electrospray Ionization (ESI+), the molecule forms a stable protonated precursor, [M+H]⁺ at m/z 317.2481 . The subsequent Collision-Induced Dissociation (CID) follows the even-electron rule, driving two primary competitive pathways:

Ester-Directed Cleavage: The Acylium Pathway

Protonation preferentially occurs at the carbonyl oxygen of the ester due to its high gas-phase basicity. This localized charge weakens the adjacent C–OCH₃ bond. As documented in foundational studies on protonated methyl benzoates , the system undergoes a nucleophilic rearrangement to expel neutral methanol (CH₃OH, 32.026 Da) rather than a methoxy radical. This yields a highly stable, resonance-delocalized acylium ion at m/z 285.2218 .

Alkene-Directed Cleavage: The Even-Electron Allylic Rearrangement

The (1E)-alkene is conjugated directly to the aromatic system. While standard electron ionization (EI) often produces radical losses, ESI-CID strongly favors even-electron products . To satisfy this, the protonated precursor undergoes a hydrogen-transfer rearrangement at the allylic position (C3 of the aliphatic chain). This mechanism expels a neutral decane molecule (C₁₀H₂₂, 142.172 Da), leaving behind an exceptionally stable allylic cation at m/z 175.0759 . The extreme stability of this ion—driven by extended π-conjugation across the allylic double bond, the phenyl ring, and the ester carbonyl—makes it the dominant base peak in the MS/MS spectrum .

Experimental Protocol: A Self-Validating LC-MS/MS Workflow

To ensure absolute trustworthiness in structural assignment, the following protocol integrates a self-validating system . By utilizing orthogonal validation points (mass accuracy, isotopic fidelity, and secondary fragmentation confirmation), the workflow eliminates analytical ambiguity.

Workflow S1 1. Sample Preparation 0.1 mg/mL in MeOH/H2O (0.1% FA) S2 2. UHPLC Separation C18 Column, Gradient Elution S1->S2 S3 3. ESI(+) Ionization Precursor [M+H]+ m/z 317.2481 S2->S3 S4 4. CID Fragmentation Stepped NCE (20, 30, 40 eV) S3->S4 S5 5. High-Res Detection Orbitrap/Q-TOF MS (< 5 ppm) S4->S5 S6 6. Data Validation Orthogonal Pathway Confirmation S5->S6

Figure 1: Step-by-step LC-MS/MS experimental workflow incorporating self-validating quality controls.

Step-by-Step Methodology
  • Sample Preparation: Dilute the analyte to 0.1 mg/mL in 50:50 Methanol/Water containing 0.1% Formic Acid. The acidic modifier is critical to enforce consistent protonation at the ester carbonyl.

  • Internal Standardization (Self-Validation Step 1): Spike the sample with 10 ng/mL of a deuterated analog (e.g., Methyl-d3 benzoate) to serve as an internal mass-lock and retention time standard.

  • Chromatography: Inject 2 µL onto a sub-2 µm C18 UHPLC column. Utilize a gradient of Water (0.1% FA) to Acetonitrile (0.1% FA) over 10 minutes to ensure matrix separation.

  • Data Acquisition: Operate the HRMS in Data-Dependent Acquisition (DDA) mode. Use Stepped Normalized Collision Energy (NCE) at 20, 30, and 40 eV to capture both fragile ester losses and high-energy carbon backbone cleavages.

  • Data Validation (Self-Validation Step 2): Accept fragment assignments only if the mass error is < 5 ppm. Furthermore, the presence of the primary allylic fragment (m/z 175.0759) must be validated by the appearance of its secondary daughter ion (m/z 143.0497), proving the structural connectivity of the ester to the conjugated system.

Detailed Fragmentation Pathways

The logical relationship of the fragmentation cascade is visualized below.

Pathway M Precursor Ion [M+H]+ C21H33O2+ m/z 317.2481 F1 Primary Acylium Ion C20H29O+ m/z 285.2218 M->F1 - CH3OH (-32.026 Da) F2 Allylic Cation C11H11O2+ m/z 175.0759 M->F2 Allylic Rearrangement (- C10H22, Neutral Alkane) F4 Phenyl Cation C8H7O2+ m/z 135.0446 M->F4 Alkene Loss (- C13H26, Neutral Alkene) F3 Secondary Acylium C10H7O+ m/z 143.0497 F2->F3 - CH3OH (-32.026 Da)

Figure 2: ESI-MS/MS even-electron fragmentation pathways of protonated methyl 4-[(1E)-tridec-1-en-1-yl]benzoate.

Mechanistic Breakdown
  • Precursor to m/z 175.0759: The dominant pathway. The intact ester group remains attached to the phenyl ring, while the C3-C4 bond of the alkyl chain breaks, transferring a hydrogen to expel neutral decane.

  • m/z 175.0759 to m/z 143.0497: This secondary fragmentation is the ultimate confirmation of the molecule's topology. The allylic cation itself undergoes the ester-directed loss of methanol (-32.026 Da), proving that the ester moiety and the conjugated alkene are on the same contiguous aromatic scaffold.

  • Precursor to m/z 135.0446: A higher-energy pathway where the entire alkenyl chain is lost as a neutral tridecene molecule (C₁₃H₂₆), leaving the methoxycarbonylphenyl cation.

Quantitative Data Presentation

The table below summarizes the exact masses, formulas, and validation thresholds for the diagnostic fragments. Incorporating this table into targeted inclusion lists (PRM/MRM) ensures high-fidelity detection.

Fragment IdentityMolecular FormulaExact Mass (m/z)Neutral Loss SpeciesMass Error ThresholdExpected Relative Abundance
Precursor Ion C₂₁H₃₃O₂⁺317.2481N/A< 5 ppm100% (MS1)
Primary Acylium C₂₀H₂₉O⁺285.2218CH₃OH (32.026 Da)< 5 ppmMedium - High
Allylic Cation C₁₁H₁₁O₂⁺175.0759C₁₀H₂₂ (142.172 Da)< 5 ppmBase Peak (MS2)
Secondary Acylium C₁₀H₇O⁺143.0497C₁₀H₂₂ + CH₃OH< 5 ppmMedium
Phenyl Cation C₈H₇O₂⁺135.0446C₁₃H₂₆ (182.204 Da)< 5 ppmLow - Medium

References

  • Experimental and Theoretical Studies on Gas-Phase Fragmentation Reactions of Protonated Methyl Benzoate: Concomitant Neutral Eliminations of Benzene, Carbon Dioxide, and Methanol. Journal of the American Society for Mass Spectrometry.[1] URL:[Link]

  • Tandem Mass Spectrometry of Lipids: Molecular Analysis of Complex Lipids. Royal Society of Chemistry.[2] URL:[Link]

  • Fragmentation of Alkenes and Allylic Cleavage Mechanics. Whitman College Analytical Chemistry Solutions.[3] URL:[Link]

Sources

Method

Application Note: Microfluidic Encapsulation of Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate into Lipid Nanoparticles

Rationale & Molecular Mechanics The delivery of highly lipophilic small molecules remains a significant hurdle in drug development due to their poor aqueous solubility, tendency to aggregate, and low systemic bioavailabi...

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Author: BenchChem Technical Support Team. Date: April 2026

Rationale & Molecular Mechanics

The delivery of highly lipophilic small molecules remains a significant hurdle in drug development due to their poor aqueous solubility, tendency to aggregate, and low systemic bioavailability. Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate serves as a prime example of such a challenge. Structurally, it features a rigid, slightly polar methyl benzoate headgroup attached to a highly hydrophobic 13-carbon alkene tail ((1E)-tridec-1-en-1-yl). This extreme lipophilicity (estimated LogP > 6) renders it practically insoluble in aqueous buffers.

To successfully formulate this compound, we utilize a modular Lipid Nanoparticle (LNP) platform[1]. Unlike liposomes, which feature a large aqueous core, LNPs possess an electron-dense, amorphous hydrophobic core composed of ionizable lipids and cholesterol[2]. During formulation, the lipophilic benzoate derivative partitions directly into this hydrophobic matrix, driven by favorable van der Waals interactions between its 13-carbon tail and the acyl chains of the LNP components. This co-assembly prevents the premature crystallization of the compound and shields it from the aqueous environment[3].

Mechanism Drug Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate (LogP > 6) Mixing Solvent Polarity Shift (Rapid Mixing) Drug->Mixing Lipids LNP Components (MC3, DSPC, Chol, PEG) Lipids->Mixing Core Hydrophobic Core (Drug + MC3 + Chol) Mixing->Core Co-precipitation Shell Hydrophilic Shell (PEG + DSPC) Mixing->Shell Surface Arrest Core->Shell Encapsulation

Mechanistic partitioning of the lipophilic benzoate ester into the LNP hydrophobic core.

Formulation Strategy & Causality

The successful encapsulation of methyl 4-[(1E)-tridec-1-en-1-yl]benzoate relies on rapid microfluidic mixing. By injecting an ethanol phase (containing the lipids and the drug) and an aqueous phase into a microfluidic mixer, we create a controlled environment for nanoprecipitation[2].

Causality of Component Selection:

  • Ionizable Cationic Lipid (e.g., DLin-MC3-DMA): Acts as the primary structural component of the hydrophobic core. At pH 4.0, it is protonated, facilitating initial self-assembly; at physiological pH, it becomes neutral, maximizing the lipophilic environment for the benzoate compound[4].

  • Cholesterol: Fills interstitial spaces within the lipid matrix, enhancing core stability and preventing the expulsion of the lipophilic payload during storage[5].

  • DSPC: A high-melting-point helper lipid that provides structural integrity to the LNP surface[5].

  • PEG-Lipid (e.g., DMG-PEG-2000): Dictates the final particle size. As the hydrophobic core precipitates, PEG-lipids migrate to the lipid-water interface, sterically arresting particle growth[6].

Self-Validating Microfluidic Protocol

To ensure scientific integrity, this protocol is designed as a self-validating system . Because methyl 4-[(1E)-tridec-1-en-1-yl]benzoate is entirely insoluble in water, any unencapsulated molecules will immediately form large aggregates. By comparing the drug concentration before and after a 0.22 µm sterile filtration step, researchers can mathematically validate whether the compound is truly encapsulated within the nanoscale LNPs or merely suspended as a failed precipitate.

Workflow Org Organic Phase (EtOH) Lipids + Methyl Benzoate Derivative Mix Microfluidic Mixing FRR 3:1 | TFR 12 mL/min Org->Mix 1 Vol Aq Aqueous Phase (25 mM Citrate, pH 4.0) Aq->Mix 3 Vol Dialysis Dialysis / TFF Buffer Exchange to PBS (pH 7.4) Mix->Dialysis Nanoprecipitation Filter Sterile Filtration 0.22 µm PES Membrane Dialysis->Filter Ethanol < 1% Validate Self-Validation HPLC & DLS Analysis Filter->Validate Remove Aggregates

Microfluidic workflow for encapsulating lipophilic compounds into lipid nanoparticles.

Step-by-Step Methodology

Step 1: Preparation of the Organic Phase

  • Dissolve DLin-MC3-DMA, DSPC, Cholesterol, and DMG-PEG-2000 in absolute ethanol at a molar ratio of 50:10:38.5:1.5[6].

  • Add methyl 4-[(1E)-tridec-1-en-1-yl]benzoate to the lipid mixture at a target loading of 3 mol% relative to total lipids[1].

  • Adjust the final total lipid concentration to 10 mM. Causality: Maintaining a 10 mM concentration ensures optimal supersaturation kinetics during mixing, preventing premature aggregation[1].

Step 2: Preparation of the Aqueous Phase

  • Prepare a 25 mM Citrate buffer and adjust the pH to 4.0. Filter through a 0.22 µm membrane[4].

Step 3: Microfluidic Mixing

  • Load the organic and aqueous phases into separate syringes compatible with a microfluidic mixing device (e.g., NanoAssemblr)[4].

  • Set the Flow Rate Ratio (FRR) to 3:1 (Aqueous:Organic) and the Total Flow Rate (TFR) to 12 mL/min[4].

  • Initiate mixing. Causality: The rapid 3:1 dilution drops the ethanol concentration to 25%, forcing the lipophilic benzoate compound and the lipids to co-precipitate into nanoparticles in under a millisecond[2].

Step 4: Dialysis and Buffer Exchange

  • Immediately transfer the nascent LNP suspension into a 10-14 kDa MWCO dialysis cassette[4].

  • Dialyze against 100 volumes of 1X PBS (pH 7.4) at 4°C for 16 hours, replacing the buffer at least once[4]. Causality: This removes residual ethanol (which can destabilize the LNPs) and neutralizes the pH, solidifying the hydrophobic core.

Step 5: Self-Validating Filtration & Recovery

  • Pre-filtration Sampling: Extract a 50 µL aliquot of the dialyzed suspension. Lysis with 0.1% Triton X-100 and quantify total drug content via RP-HPLC.

  • Pass the remaining LNP suspension through a 0.22 µm PES syringe filter.

  • Post-filtration Sampling: Extract a second 50 µL aliquot and quantify via RP-HPLC.

  • Validation Check: Calculate Encapsulation Efficiency (EE%) = (Post-filtration Drug / Pre-filtration Drug) × 100. An EE% > 90% validates that the compound is successfully sequestered in the LNP core. An EE% < 50% indicates formulation failure (the drug precipitated and was caught by the filter).

Quantitative Quality Control

Following the self-validating protocol, the formulation must be characterized to ensure it meets pharmaceutical standards for nanomedicines. Below is a summary of the expected quantitative data for this specific lipophilic encapsulation.

ParameterAnalytical MethodExpected SpecificationMechanistic Indicator
Particle Size (Z-average) Dynamic Light Scattering (DLS)60 - 85 nmConfirms successful PEG-lipid surface arrest[3].
Polydispersity Index (PDI) Dynamic Light Scattering (DLS)< 0.15Indicates a highly monodisperse, uniform core-shell assembly.
Zeta Potential Electrophoretic Light Scattering-2 to +2 mV (in PBS)Confirms complete shielding of the core by the PEG corona[5].
Encapsulation Efficiency RP-HPLC (Post-filtration ratio)> 90%Validates successful partitioning of the tridecenyl tail into the lipid matrix[1].
Drug Loading Capacity RP-HPLC / Total Lipid Mass~2.5 - 4.0% (w/w)Represents the maximum saturation limit of the LNP core for this compound.

References

  • van der Meel, R., et al. "Modular Lipid Nanoparticle Platform Technology for siRNA and Lipophilic Prodrug Delivery." Small, 17(34), 2021.

  • Belliveau, N. M., et al. "Microfluidic Mixing: A General Method for Encapsulating Macromolecules in Lipid Nanoparticle Systems." The Journal of Physical Chemistry B, 119(25), 2015.

  • Kedmi, R., et al. "LNP preparation." Bio-protocol, 10(23), 2020.

  • Echelon Biosciences. "Lipid Nanoparticles Protocol - Preparation of RNA-LNPs." Echelon Biosciences Technical Notes, 2023.

  • SciSpace / Journal of Drug Delivery and Therapeutics. "Nanostructured lipid carriers: A platform to lipophilic drug for oral bioavailability enhancement." Journal of Drug Delivery and Therapeutics, 2019.

  • Kulkarni, J. A., et al. "Design of charge converting lipid nanoparticles via a microfluidic coating technique." European Journal of Pharmaceutics and Biopharmaceutics, 2024.

Sources

Application

Application Note: A Robust HPLC Method for the Analysis of Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate

Abstract This application note details the development of a robust and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate. Due...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note details the development of a robust and reproducible reversed-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate. Due to the non-polar nature and long alkyl chain of the analyte, significant challenges related to solubility and chromatographic retention were addressed. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, outlining the systematic approach to method development, including column selection, mobile phase optimization, and validation according to ICH guidelines. The final method utilizes a C8 stationary phase with a gradient elution of acetonitrile and water, ensuring accurate and reliable quantification for quality control and research applications.

Introduction

Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate is a complex organic molecule characterized by a benzoate ester functional group and a long C13 alkyl chain. Such long-chain esters are integral components in various industrial and pharmaceutical products, including cosmetics, lubricants, and serve as intermediates in organic synthesis.[1] The accurate determination of their purity and concentration is paramount for quality assurance and regulatory compliance.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analysis of such compounds.[2] However, the inherent non-polarity of Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate presents specific analytical hurdles. These include poor solubility in highly aqueous mobile phases and strong retention on traditional C18 columns, potentially leading to poor peak shape and long analysis times.[3] This application note describes a systematic approach to developing a reliable RP-HPLC method that overcomes these challenges.

Experimental Design & Rationale

The development of a successful HPLC method for a non-polar analyte like Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate hinges on a logical, step-by-step optimization of key chromatographic parameters. The "like interacts with like" principle governs the separation in reversed-phase chromatography.[4]

Analyte Properties and Initial Considerations
  • Structure: The molecule possesses a hydrophobic tridecenyl chain and a more polar methyl benzoate moiety.

  • Solubility: It is anticipated to be poorly soluble in water and highly soluble in organic solvents like acetonitrile and methanol.[5]

  • UV Absorbance: The benzoate group contains a chromophore, making UV detection a suitable choice. The maximum absorbance for benzoate esters is typically in the range of 225-230 nm.[6]

Method Development Workflow

The method development process followed a structured approach to efficiently arrive at the optimal chromatographic conditions.

Caption: Workflow for HPLC Method Development.

Materials and Methods

Reagents and Standards
  • Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate reference standard (≥98% purity)

  • HPLC-grade acetonitrile (ACN)

  • HPLC-grade methanol (MeOH)

  • Ultrapure water

Instrumentation and Columns
  • Agilent 1260 Infinity II HPLC system or equivalent, equipped with a diode array detector (DAD).

  • Columns Evaluated:

    • ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)

    • ZORBAX Eclipse Plus C8 (4.6 x 150 mm, 5 µm)

    • ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 5 µm)

Results and Discussion

Column and Mobile Phase Selection

Initial scouting experiments were performed on C18, C8, and Phenyl-Hexyl columns using both acetonitrile/water and methanol/water mobile phase systems.

ColumnMobile Phase SystemObservation
C18ACN/WaterExcessive retention, broad peak, required >95% ACN for elution.
C18MeOH/WaterSimilar to ACN/Water, slightly better peak shape but still strong retention.
C8 ACN/Water Good retention, symmetrical peak shape, eluted at a reasonable organic percentage.
C8MeOH/WaterAcceptable retention, but peak was broader compared to ACN.
Phenyl-HexylACN/WaterLess retention than C8, potential for co-elution with impurities.

The C18 column, with its high hydrophobicity, exhibited excessive retention for the long alkyl chain of the analyte.[3] The C8 column provided a better balance of retention and selectivity. Acetonitrile was chosen as the organic modifier due to the sharper peaks observed compared to methanol.[3]

Wavelength Selection

The UV spectrum of Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate was recorded using the DAD detector. The maximum absorbance (λmax) was observed at 228 nm, which was selected for quantification to ensure maximum sensitivity. This is consistent with the known absorbance of benzoate esters.[6]

Optimization of Chromatographic Conditions

A gradient elution was developed to ensure a sharp peak and a reasonable run time. A shallow gradient was found to be optimal for resolving the main peak from any closely eluting impurities. The flow rate was optimized to balance analysis time with resolution and system pressure.

Final Optimized HPLC Protocol

Chromatographic Conditions
ParameterValue
Column ZORBAX Eclipse Plus C8 (4.6 x 150 mm, 5 µm)
Mobile Phase A Ultrapure Water
Mobile Phase B Acetonitrile (ACN)
Gradient 85% B to 95% B over 10 minutes, then hold at 95% B for 2 minutes, return to 85% B and equilibrate for 3 minutes.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 228 nm
Run Time 15 minutes
Sample Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with acetonitrile to obtain a stock solution of 100 µg/mL.

  • Sample Solution: Prepare the sample at a similar concentration in acetonitrile.

  • Filtration: Filter all solutions through a 0.45 µm PTFE syringe filter before injection to remove any particulate matter.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[7][8][9]

Specificity

Specificity was demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank (acetonitrile) injection. The peak purity was also evaluated using the DAD, which showed no co-eluting impurities.

Linearity

Linearity was assessed by analyzing a series of standard solutions over a concentration range of 10-150 µg/mL. The method was found to be linear with a correlation coefficient (R²) of >0.999.

Accuracy and Precision

Accuracy was determined by spike recovery experiments at three concentration levels (80%, 100%, and 120% of the target concentration). The recovery was within 98-102%. Precision was evaluated by performing six replicate injections of the standard solution, with the relative standard deviation (RSD) being less than 2%.

Robustness

The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions, such as flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within acceptable limits, demonstrating the method's reliability.

Conclusion

A robust and reliable RP-HPLC method for the analysis of the non-polar compound Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate has been successfully developed and validated. The use of a C8 stationary phase with an acetonitrile/water gradient effectively addresses the challenges of analyzing this long-chain ester. This application note provides a detailed protocol and the underlying scientific rationale, serving as a valuable resource for quality control and research laboratories.

References

  • PharmaGuru. (2025, June 15). HPLC Method for Nonpolar Molecules: How To Develop.
  • Benchchem. A Comparative Guide to Analytical Techniques for Benzoate Ester Determination.
  • Benchchem. Technical Support Center: HPLC Purification of Non-Polar Compounds.
  • Benchchem. Application Notes and Protocols for High-Performance Liquid Chromatography (HPLC) Analysis of Long-Chain Esters.
  • MDPI. (2022, August 11). Development of a Novel HPLC-MS Method to Separate Polar and Non-Polar Compounds in Biodiesel/Petrodiesel Mixtures. Available at: [Link]

  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Available at: [Link]

  • ResearchGate. Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Available at: [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Canadian Science Publishing. (1956). PART II. ULTRAVIOLET ABSORPTION SPECTRA OF SUBSTITUTED BENZOIC ACIDS AND PHENYL BENZOATES. Canadian Journal of Chemistry, 34(6), 841-851. Available at: [Link]

  • ICH. Quality Guidelines. Available at: [Link]

  • ICH. ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). Available at: [Link]

  • FDA. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • Wikipedia. Methyl benzoate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate

Welcome to the technical support center for the synthesis of methyl 4-[(1E)-tridec-1-en-1-yl]benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of methyl 4-[(1E)-tridec-1-en-1-yl]benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to optimize your reaction outcomes.

Introduction

The synthesis of methyl 4-[(1E)-tridec-1-en-1-yl]benzoate, a compound with a long aliphatic chain attached to an aromatic ring, can be approached through several modern synthetic methodologies. The most common and effective methods include the Heck, Wittig, and Suzuki cross-coupling reactions. Each of these pathways presents unique challenges and opportunities for optimization. This guide will delve into the intricacies of these reactions, providing practical solutions to common problems encountered in the laboratory.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, offering potential causes and actionable solutions.

Issue 1: Low to No Product Yield in Heck Coupling

Question: I am attempting to synthesize methyl 4-[(1E)-tridec-1-en-1-yl]benzoate via a Heck reaction between methyl 4-bromobenzoate and 1-tridecene, but I am observing very low or no yield of the desired product. What are the likely causes and how can I improve the outcome?

Answer:

Low or no yield in a Heck reaction can stem from several factors related to the catalyst, reagents, and reaction conditions.[1] Here’s a breakdown of potential causes and troubleshooting steps:

  • Catalyst Inactivity: The palladium catalyst is the heart of the Heck reaction.[2]

    • Cause: The Pd(0) active species may not be forming efficiently from the Pd(II) precatalyst, or it may be deactivating (e.g., forming palladium black).

    • Solution:

      • Pre-catalyst Choice: While Pd(OAc)₂ is common, consider using a pre-formed Pd(0) source like Pd(PPh₃)₄, especially if you suspect issues with the in situ reduction.[3]

      • Ligand Selection: The choice of phosphine ligand is critical. For electron-rich alkenes like 1-tridecene, bulky, electron-rich phosphine ligands such as tri-tert-butylphosphine or biaryl phosphines can improve catalyst activity and stability.[4]

      • Catalyst Loading: While typically low (0.5-5 mol%), you might empirically increase the catalyst loading to see if it improves conversion.

  • Sub-optimal Reaction Conditions:

    • Cause: The temperature, solvent, and base are not conducive to the reaction.

    • Solution:

      • Temperature: Heck reactions often require elevated temperatures (80-140 °C).[3] Ensure your reaction temperature is appropriate for the chosen solvent and substrates. A temperature that is too low will result in a slow or stalled reaction, while a temperature that is too high can lead to catalyst decomposition.[5]

      • Solvent: Polar aprotic solvents like DMF, DMAc, or NMP are commonly used.[5][6] The choice of solvent can influence catalyst solubility and stability.

      • Base: An inorganic base like K₂CO₃, Cs₂CO₃, or an organic base like triethylamine (NEt₃) is required to neutralize the HX generated.[3][6] The base strength and solubility can impact the reaction rate. For less reactive aryl bromides, a stronger base might be beneficial.

  • Reagent Quality:

    • Cause: Impurities in the starting materials or solvent can poison the catalyst.

    • Solution:

      • Ensure methyl 4-bromobenzoate and 1-tridecene are pure.

      • Use anhydrous solvents, as water can interfere with the catalytic cycle.

Experimental Protocol: Optimized Heck Coupling
ParameterRecommended ConditionRationale
Aryl Halide Methyl 4-bromobenzoate (1.0 equiv)Starting material.
Alkene 1-Tridecene (1.2-1.5 equiv)Using a slight excess can drive the reaction to completion.
Catalyst Pd(OAc)₂ (2-5 mol%)Common and effective precatalyst.[3]
Ligand P(o-tolyl)₃ or a suitable Buchwald ligand (4-10 mol%)Bulky, electron-rich ligands stabilize the catalyst.
Base K₂CO₃ (2.0-3.0 equiv)A common and effective inorganic base.[3]
Solvent Anhydrous DMF or NMPHigh-boiling polar aprotic solvents are suitable.[5]
Temperature 100-140 °CEnsure a temperature appropriate for the solvent.[3]
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the catalyst and ligands.

Step-by-Step Workflow:

  • To a flame-dried flask under an inert atmosphere, add methyl 4-bromobenzoate, the palladium catalyst, and the phosphine ligand.

  • Add the anhydrous solvent, followed by 1-tridecene and the base.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, filter off the inorganic salts, and proceed with workup and purification.

Issue 2: Low Yield and/or Formation of Side Products in Wittig Reaction

Question: I am using a Wittig reaction between 4-carbomethoxybenzaldehyde and dodecyltriphenylphosphonium bromide to synthesize the target molecule, but the yield is poor, and I'm observing other spots on my TLC plate. What's going wrong?

Answer:

The Wittig reaction is a powerful tool for alkene synthesis, but its success hinges on the efficient formation and reaction of the ylide.[7]

  • Inefficient Ylide Formation:

    • Cause: The base used may not be strong enough to deprotonate the phosphonium salt, or moisture could be quenching the ylide.

    • Solution:

      • Base Selection: For non-stabilized ylides like the one derived from dodecyltriphenylphosphonium bromide, a strong base is necessary.[8] Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[9]

      • Anhydrous Conditions: Wittig reactions involving strong bases must be conducted under strictly anhydrous conditions using flame-dried glassware and dry solvents (e.g., THF, diethyl ether).[10] Any moisture will protonate the highly reactive ylide.[8]

  • Ylide Stability and Reactivity:

    • Cause: Unstabilized ylides can be reactive and may decompose if not used promptly after generation.[8]

    • Solution: Generate the ylide at a low temperature (e.g., 0 °C or -78 °C) and add the aldehyde solution to the pre-formed ylide.[8]

  • Aldehyde Quality:

    • Cause: Aldehydes can be prone to oxidation to the corresponding carboxylic acid or polymerization.[11]

    • Solution: Use freshly distilled or purified 4-carbomethoxybenzaldehyde.

  • Side Reactions:

    • Cause: The strong base can potentially react with the ester group of the aldehyde (hydrolysis) or the aldehyde itself (e.g., Cannizzaro reaction if the ylide formation is slow).[10]

    • Solution: Add the aldehyde slowly to the ylide solution at a low temperature to minimize side reactions.

Workflow Diagram: Wittig Reaction Troubleshooting

Wittig_Troubleshooting start Low Yield in Wittig Reaction check_ylide Check Ylide Formation start->check_ylide check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents sub_base Base Strength Sufficient? check_ylide->sub_base sub_anhydrous Anhydrous Conditions? check_conditions->sub_anhydrous sub_aldehyde Fresh Aldehyde? check_reagents->sub_aldehyde use_stronger_base Use n-BuLi, NaH, or KOtBu sub_base->use_stronger_base base_ok Proceed sub_base->base_ok dry_glassware Use Flame-Dried Glassware & Anhydrous Solvents sub_anhydrous->dry_glassware anhydrous_ok Proceed sub_anhydrous->anhydrous_ok purify_aldehyde Purify/Distill Aldehyde sub_aldehyde->purify_aldehyde aldehyde_ok Proceed sub_aldehyde->aldehyde_ok Suzuki_Cycle pd0 Pd(0)L2 pd2_aryl Ar-Pd(II)-X(L2) pd0->pd2_aryl Oxidative Addition (Ar-X) pd2_trans Ar-Pd(II)-R(L2) pd2_aryl->pd2_trans Transmetalation (R-B(OR)2 + Base) pd2_trans->pd0 Reductive Elimination (Ar-R) product Ar-R arx Ar-X rbor R-B(OR)2 base Base

Sources

Optimization

optimizing HPLC retention time for methyl 4-[(1E)-tridec-1-en-1-yl]benzoate

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with developing robust high-performance liquid chromatography (HPLC) methods...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with developing robust high-performance liquid chromatography (HPLC) methods for methyl 4-[(1E)-tridec-1-en-1-yl]benzoate .

Analyte Profiling: The Mechanistic Challenge

Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate is a highly lipophilic ester. It features an extended 13-carbon alkene chain coupled to an aromatic benzoate ring. In traditional Reversed-Phase Liquid Chromatography (RPLC), the thermodynamic partition coefficient ( K ) of this molecule heavily favors the non-polar stationary phase. Standard aqueous/organic mobile phases lack the elution strength to disrupt these hydrophobic interactions, resulting in excessive retention times, severe peak broadening, and persistent column carryover.

Troubleshooting Guides & FAQs

Q1: My retention time is >40 minutes on a C18 column using 90% Acetonitrile. How can I elute it faster without losing peak integrity? A: You have reached the elution limit of standard RPLC. To elute highly lipophilic long-chain esters, you must transition to 1[1]. In NARP, water is entirely removed from the mobile phase. Instead, use Acetonitrile (ACN) or Methanol as your "weak" solvent (Mobile Phase A) and introduce a strong, low-polarity solvent like Isopropanol (IPA) or Tetrahydrofuran (THF) as your "strong" modifier (Mobile Phase B). The elution strength in RPLC increases exponentially in the order of Methanol < ACN < IPA ≪ THF, allowing you to rapidly sweep the molecule off the column. NARP is highly effective for separating complex fatty acid esters and lipids.

Q2: I switched to an ACN/IPA gradient, but my peak shape is broad and tailing. What is causing this? A: This is a kinetic issue driven by fluid dynamics. Isopropanol has a significantly higher viscosity (2.40 cP at 20°C) compared to Acetonitrile (0.37 cP). High mobile phase viscosity decreases the diffusion coefficient of your analyte. According to the van Deemter equation, poor mass transfer between the mobile and stationary phases increases the Height Equivalent to a Theoretical Plate (HETP), resulting in broad peaks. Solution: Elevate the column temperature to 50°C–60°C. Increased thermal energy lowers the mobile phase viscosity and accelerates mass transfer kinetics, which sharpens the peak and improves resolution[2].

Q3: Should I change my column chemistry? Is C18 the wrong choice for this molecule? A: Yes, a standard fully endcapped C18 column provides maximum hydrophobic retention, which is counterproductive for a C21 lipid-like ester. Stepping down the alkyl chain length to a C8 or C4 column will drastically reduce the hydrophobic surface area, decreasing retention time while maintaining selectivity. Alternatively, a Phenyl-Hexyl column can exploit π−π interactions with the benzoate ring of your molecule, offering orthogonal selectivity with less raw hydrophobic retention than a C18.

Q4: I am seeing "ghost peaks" in my blank runs after injecting this compound. How do I fix the carryover? A: Highly lipophilic compounds are notorious for adsorbing to stainless steel tubing, the injector needle, and the column frit. To fix this, you must first isolate the source using a self-validating protocol: run a "zero-volume" blank gradient (a gradient run programmed without an injection sequence). If the ghost peak appears, the carryover resides on the column. If it does not appear, the carryover is in the autosampler/injector. Implement a strong needle wash and a column flush step using 100% strong solvent (e.g., THF or IPA)[2].

Visualizations

Optimization Start Start: Standard RP-HPLC (Water/ACN on C18) CheckRT Is RT > 20 mins or Peak Broad? Start->CheckRT SwitchNARP Switch to NARP (ACN / IPA or THF) CheckRT->SwitchNARP Yes Optimize Fine-tune Gradient & Flow Rate CheckRT->Optimize No CheckPeak Is Peak Shape Still Broad? SwitchNARP->CheckPeak IncreaseTemp Increase Temp to 45-60°C CheckPeak->IncreaseTemp Yes (Viscosity Issue) ChangeColumn Change Column (C8, C4, or Phenyl) CheckPeak->ChangeColumn Yes (Retention Issue) IncreaseTemp->Optimize ChangeColumn->Optimize

HPLC Method Optimization Logic Tree for Highly Hydrophobic Esters.

Carryover GhostPeak Ghost Peak Detected in Blank Run IdentifySource Run Blank Gradient Without Injection GhostPeak->IdentifySource IsColumn Peak Present in Zero-Volume Blank? IdentifySource->IsColumn ColumnWash Column Carryover: Wash with 100% THF/IPA IsColumn->ColumnWash Yes InjectorWash Injector Carryover: Update Needle Wash (50:50 ACN:IPA) IsColumn->InjectorWash No Verify Re-run Blank to Verify ColumnWash->Verify InjectorWash->Verify

Carryover Troubleshooting Workflow: Isolating Column vs. Injector Contamination.

Data Presentation

Table 1: Solvent Properties for NARP Optimization

Solvent Polarity Index Viscosity (cP at 20°C) UV Cutoff (nm) Elution Strength in RPLC
Water 10.2 1.00 <190 Weakest
Methanol 5.1 0.59 205 Weak
Acetonitrile 5.8 0.37 190 Moderate
Isopropanol 3.9 2.40 205 Strong

| Tetrahydrofuran | 4.0 | 0.55 | 212 | Strongest |

Table 2: Stationary Phase Selection Matrix | Phase Chemistry | Hydrophobicity | π−π Interaction | Recommended Use Case for Lipid Esters | | :--- | :--- | :--- | :--- | | C18 | High | None | Not recommended (excessive retention time). | | C8 | Moderate | None | Good balance of speed and resolution. | | C4 | Low | None | Best for ultra-fast elution of highly lipophilic chains. | | Phenyl-Hexyl | Moderate | High | Best for separating the benzoate ester from aliphatic impurities. |

Experimental Protocols

Protocol 1: NARP Method Development Workflow

  • System Preparation: Ensure your HPLC pump seals and tubing are compatible with normal-phase/strong solvents (like THF or IPA). PEEK tubing should be avoided if using high concentrations of THF[2].

  • Mobile Phase Setup:

    • Mobile Phase A: 100% Acetonitrile (ACN)

    • Mobile Phase B: 100% Isopropanol (IPA) or Tetrahydrofuran (THF)

  • Column Installation: Install a C8 or C4 column (e.g., 150 x 4.6 mm, 3 µm) to reduce baseline hydrophobic retention.

  • Thermodynamic Control: Set the column oven to 50°C to mitigate the viscosity of IPA and improve mass transfer[2].

  • Gradient Design:

    • 0.0 – 2.0 min: 100% A

    • 2.0 – 10.0 min: Linear gradient to 50% A / 50% B

    • 10.0 – 12.0 min: Hold at 50% B (Elution window)

    • 12.0 – 12.1 min: Return to 100% A

    • 12.1 – 17.0 min: Re-equilibration at 100% A

  • Detection: Set the UV detector to ~254 nm, which is optimal for the benzoate chromophore.

Protocol 2: High-Lipid Carryover Elimination Wash

  • Isolate the Source: Program a blank method with 0 µL injection volume. If a peak is detected, proceed to step 2. If not, proceed to step 3.

  • Column Flush (Column Carryover): After the analytical gradient, program a 3-minute flush at 100% Mobile Phase B (IPA or THF) before returning to initial conditions. 3[3].

  • Needle Wash (Injector Carryover): Replace the standard aqueous autosampler wash with a highly organic wash solution, such as 50:50 ACN:IPA or 50:50 ACN:THF. Ensure the wash time is set to at least 10 seconds post-draw.

References

  • An RP HPLC System Is Not Compatible with NARP. Here's Why Source: Thermo Fisher Scientific URL:1

  • Non-aqueous reversed phase liquid chromatography with charged aerosol detection for quantitative lipid analysis with improved accuracy Source: PubMed (Journal of Chromatography A) URL:4

  • Novel Data on the Effect of Tetrahydrofuran as an Organic Co-Modifier in RP-HPLC Source: ResearchGate URL:3

  • Solvent selection in liquid chromatography Source: Molnar Institute URL:5

  • Method Development Guide Source: ZirChrom URL:2

Sources

Troubleshooting

Technical Support Center: Resolving Aqueous Solubility Issues with Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate

Welcome to the Formulation & Assay Troubleshooting Center. This guide is specifically designed for researchers and formulation scientists working with methyl 4-[(1E)-tridec-1-en-1-yl]benzoate , a highly lipophilic ester.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Formulation & Assay Troubleshooting Center. This guide is specifically designed for researchers and formulation scientists working with methyl 4-[(1E)-tridec-1-en-1-yl]benzoate , a highly lipophilic ester. Below, you will find causality-driven explanations, decision frameworks, and self-validating protocols to overcome the thermodynamic barriers associated with its poor aqueous solubility.

Part 1: Core Chemical Challenges (FAQ)

Q: Why does methyl 4-[(1E)-tridec-1-en-1-yl]benzoate exhibit such extreme insolubility in aqueous media? A: The compound’s structure features a long 13-carbon aliphatic alkene chain (tridec-1-en-1-yl) attached to a benzoate ester. This highly lipophilic tail creates a massive thermodynamic barrier to aqueous solvation. For the molecule to dissolve, water must form a highly ordered cavity around the hydrophobic chain, resulting in a severe entropy penalty[1]. Furthermore, the molecule lacks any ionizable functional groups (such as amines or free carboxylic acids); therefore, traditional solubility enhancement techniques like pH adjustment or salt formation are completely ineffective[2].

Q: I dissolved the compound in 100% DMSO, but it immediately formed a cloudy suspension when added to my cell culture media. How do I prevent this "crashing out"? A: This is a classic solvent-shift nucleation event. When the DMSO stock is diluted into an aqueous buffer, the local polarity changes drastically. The drug's solubility limit is instantly exceeded, causing rapid nucleation and precipitation. To prevent this, you must lower the final DMSO concentration (typically <1% v/v) and introduce a surfactant or cosolvent system (e.g., Tween-80) to lower the interfacial tension and stabilize the drug in micellar structures[3].

Q: Can I use extreme pH buffers to force it into solution? A: No. Because the compound is an ester (methyl benzoate derivative), exposing it to highly alkaline or acidic aqueous environments will trigger base- or acid-catalyzed ester hydrolysis, degrading your active pharmaceutical ingredient (API) into 4-[(1E)-tridec-1-en-1-yl]benzoic acid and methanol. Neutral pH formulation strategies are mandatory.

Part 2: Formulation Strategy Decision Framework

Selecting the correct solubility enhancement strategy depends entirely on your downstream application. Use the decision tree below to identify the optimal workflow.

G Start What is the target application? InVitro In Vitro Assays (Cell Culture, Binding) Start->InVitro InVivoIV Parenteral / IV Dosing (Aqueous Vehicle Required) Start->InVivoIV InVivoOral Oral Dosing (GI Absorption) Start->InVivoOral Cosolvent Cosolvent + Surfactant (e.g., 1% DMSO + Tween 80) InVitro->Cosolvent Cyclo Inclusion Complexation (e.g., 20% HP-β-CD) InVivoIV->Cyclo Lipid Lipid-Based Formulation (LCT) or Amorphous Solid Dispersion InVivoOral->Lipid

Decision tree for selecting a solubility enhancement strategy based on application.

Part 3: Troubleshooting Workflows & Methodologies

Workflow A: Parenteral/Aqueous Dosing via Cyclodextrin Complexation

Mechanism: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a cyclic oligosaccharide with a hydrophilic exterior and a hydrophobic cavity. It encapsulates the lipophilic tridecenyl chain, shielding it from water and drastically increasing apparent solubility without altering the drug's molecular structure[4]. Native β-cyclodextrin should be avoided for IV formulations due to its nephrotoxicity; HP-β-CD is the industry standard for parenteral safety[5].

G Drug Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate (Hydrophobic Tail) Complex Water-Soluble Inclusion Complex Drug->Complex Encapsulation CD HP-β-Cyclodextrin (Hydrophobic Cavity) CD->Complex Host Molecule

Mechanism of HP-β-CD inclusion complexation with a lipophilic drug.

Step-by-Step Protocol: Phase Solubility Complexation

  • Preparation: Prepare a 20% (w/v) solution of HP-β-CD in a neutral aqueous buffer (e.g., PBS, pH 7.4) to prevent ester hydrolysis.

  • Addition: Add an excess amount (supersaturation) of methyl 4-[(1E)-tridec-1-en-1-yl]benzoate to the CD solution.

  • Equilibration: Agitate the suspension via continuous orbital shaking at 25°C for 48 hours. Causality: Complexation is a dynamic equilibrium process; sufficient time is required for the hydrophobic tail to displace water molecules inside the CD cavity.

  • Filtration (Self-Validation): Filter the suspension through a 0.22 µm PVDF syringe filter. The filter removes any uncomplexed, precipitated drug. If the filtrate is cloudy, micellar aggregation has occurred; dilute slightly.

  • Quantification: Analyze the clear filtrate via HPLC-UV to determine the final solubilized concentration.

Workflow B: Oral Bioavailability via Amorphous Solid Dispersions (ASD)

Mechanism: For oral delivery, crystalline lipophilic drugs suffer from dissolution-rate limited absorption. Converting the drug to an Amorphous Solid Dispersion (ASD) using polymers like Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS) increases the Gibbs free energy of the system. This allows the drug to reach and maintain a supersaturated state in the gastrointestinal tract, driving intestinal membrane flux[6].

Step-by-Step Protocol: ASD Preparation via Solvent Evaporation

  • Dissolution: Dissolve the API and HPMC-AS (typically at a 1:3 or 1:4 ratio) in a common volatile solvent system (e.g., Ethanol/Dichloromethane).

  • Verification: Sonicate and visually inspect the solution. Self-Validation: The solution must be 100% optically clear. Any remaining crystals will act as nucleation seeds, ruining the amorphous state.

  • Evaporation: Rapidly evaporate the solvent using a spray dryer or rotary evaporator. Rapid evaporation kinetically traps the drug molecules within the polymer matrix before they can form a crystal lattice[7].

  • Drying: Dry the resulting powder under a vacuum at 40°C overnight to remove residual solvent.

  • Characterization: Verify the amorphous nature of the powder using Powder X-Ray Diffraction (PXRD) (looking for a "halo" instead of sharp peaks) and Differential Scanning Calorimetry (DSC) (confirming the absence of a melting endotherm)[8].

Part 4: Quantitative Data & Excipient Selection

Use the following table to compare and select the appropriate excipients based on your formulation's payload and stability requirements.

Strategy / ExcipientMechanism of ActionTypical Payload LimitProsCons / Limitations
Cosolvent (DMSO) Reduces dielectric constant of water< 1% (in final assay)Excellent for stock solutionsCauses precipitation upon aqueous dilution
Surfactant (Tween-80) Micellar solubilization (HLB ~15)1 - 5% (w/v)Prevents in vitro precipitationCan cause cell toxicity in high concentrations
HP-β-Cyclodextrin Inclusion complexation5 - 10% API loadingSafe for IV; highly stableHigh excipient mass required (bulky)
LCT (e.g., Soybean Oil) Lipid dissolution & mixed micelles10 - 20% API loadingPromotes lymphatic transport[9]Requires digestion (lipolysis) for absorption
Polymer (HPMC-AS) Amorphous Solid Dispersion (ASD)20 - 40% API loadingGenerates supersaturation[8]Requires specialized manufacturing (spray drying)

References

  • "Aqueous solubility-enhancing excipient technologies: a review of recent developments", European Pharmaceutical Review. URL: [Link]

  • "Solubility enhancement techniques: A comprehensive review", World Journal of Biology Pharmacy and Health Sciences. URL: [Link]

  • "Unlocking Bioavailability: Advances in Solubility Enhancement Strategies for Oral and Parenteral Drug Administration", American Pharmaceutical Review. URL: [Link]

  • "Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications", National Institutes of Health (PMC). URL: [Link]

  • "Lipid-Based Oral Formulation Strategies for Lipophilic Drugs", PubMed (PMID: 30255474). URL: [Link]

  • "The Twofold Advantage of the Amorphous Form as an Oral Drug Delivery Practice for Lipophilic Compounds", National Institutes of Health (PMC). URL: [Link]

  • "A Win–Win Solution in Oral Delivery of Lipophilic Drugs: Supersaturation via Amorphous Solid Dispersions Increases Apparent Solubility without Sacrifice of Intestinal Membrane Permeability", ACS Molecular Pharmaceutics. URL: [Link]

  • "Considerations for the Development of Amorphous Solid Dispersions of Poorly Soluble Drugs", American Pharmaceutical Review. URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing Heck Coupling for Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate Production

Welcome to the technical support center for the optimization of the Heck coupling reaction, with a specific focus on the synthesis of methyl 4-[(1E)-tridec-1-en-1-yl]benzoate. This guide is designed for researchers, scie...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the optimization of the Heck coupling reaction, with a specific focus on the synthesis of methyl 4-[(1E)-tridec-1-en-1-yl]benzoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in this powerful C-C bond-forming reaction.

The Mizoroki-Heck reaction is a cornerstone of modern organic synthesis, enabling the coupling of unsaturated halides with alkenes.[1][2] However, its success is highly dependent on the careful optimization of several reaction parameters. This guide will walk you through common issues, their underlying causes, and provide actionable troubleshooting steps to enhance your reaction yields and selectivity.

Frequently Asked Questions (FAQs)

Here we address some of the high-level questions frequently encountered when setting up a Heck coupling reaction for substrates like those in the synthesis of methyl 4-[(1E)-tridec-1-en-1-yl]benzoate.

Q1: My Heck reaction is not proceeding, or the conversion is very low. What are the first things I should check?

A1: When faced with low or no conversion, a systematic check of your core reaction components is the best first step:

  • Catalyst Activity: Ensure your palladium source, such as Pd(OAc)₂, is from a reliable supplier and has been stored correctly. Palladium(II) precursors are often reduced in situ to the active Pd(0) species.[1] If you suspect catalyst deactivation, consider using a fresh batch or a pre-activated catalyst.

  • Reagent Purity: Verify the purity of your aryl halide (e.g., methyl 4-bromobenzoate) and alkene (1-tridecene). Impurities can poison the catalyst.

  • Inert Atmosphere: The Heck reaction is sensitive to oxygen, which can lead to catalyst deactivation. Ensure your reaction is set up under a properly maintained inert atmosphere (Nitrogen or Argon).

  • Base Strength and Solubility: The base is crucial for regenerating the Pd(0) catalyst at the end of the catalytic cycle.[2] Ensure you are using a suitable base (e.g., triethylamine, potassium carbonate) and that it is sufficiently soluble in your reaction solvent.

Q2: I am observing the formation of multiple products, including isomers of my desired product. How can I improve the stereoselectivity?

A2: The Heck reaction generally favors the formation of the trans (E) isomer due to steric considerations in the transition state.[2][3] If you are seeing significant amounts of the cis (Z) isomer or other isomers, consider the following:

  • Ligand Choice: The ligand plays a critical role in controlling selectivity. For many Heck reactions, phosphine ligands like triphenylphosphine (PPh₃) or tri-o-tolylphosphine (P(o-tol)₃) are effective.[4] Bulky, electron-rich phosphines can enhance reactivity, especially for less reactive aryl chlorides.[4][5]

  • Reaction Pathway: The regioselectivity of the Heck reaction can be influenced by whether it proceeds through a neutral or cationic pathway.[6][7] The choice of solvent and the counter-ion of the palladium salt can influence this. For instance, using a less basic counterion and a more polar solvent can favor the cationic pathway.[6][7]

Q3: What are the most common side reactions in a Heck coupling, and how can I minimize them?

A3: Besides isomerization, two common side reactions are:

  • Reductive Dehalogenation: This is where the aryl halide is reduced to the corresponding arene. This can be a problem if there are hydride sources in your reaction mixture, such as certain amine bases or alcohol solvents.[8] To mitigate this, consider switching to a carbonate or phosphate base and using an aprotic solvent.[8]

  • Homocoupling of the Aryl Halide: This side reaction produces a biaryl compound. It can be more prevalent at higher temperatures or with certain catalyst systems. Optimizing the reaction temperature and catalyst loading can help minimize this.

Troubleshooting Guides: A Deeper Dive

This section provides more detailed troubleshooting for specific issues you might encounter during your experiments.

Issue 1: Catalyst Inactivity or Decomposition

Symptoms:

  • No product formation, even after extended reaction times.

  • Precipitation of black material (palladium black), indicating catalyst decomposition.[9]

Probable Causes & Solutions:

CauseExplanationTroubleshooting Steps
Oxygen Contamination The Pd(0) active species is readily oxidized by atmospheric oxygen, leading to catalyst deactivation.Degas your solvent thoroughly before use. Maintain a positive pressure of an inert gas (N₂ or Ar) throughout the reaction.
High Reaction Temperature While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition, especially with less stable phosphine ligands.[5]Screen a range of temperatures. Start at a moderate temperature (e.g., 80-100 °C) and adjust as needed.[5]
Incorrect Ligand-to-Palladium Ratio Both too little and too much ligand can be detrimental. Insufficient ligand can lead to palladium agglomeration, while excess ligand can inhibit the reaction by blocking coordination sites.[4][10]A general starting point for the phosphine-to-palladium ratio is 2:1.[11] This may need to be optimized for your specific system.
Solvent Impurities Solvents like N-methyl-2-pyrrolidinone (NMP) can form hydroperoxides upon exposure to air over time. These peroxides can oxidize phosphine ligands, leading to catalyst deactivation.[12]Use freshly opened or purified solvents. If using NMP, consider testing for peroxides.[12]

Experimental Protocol: Standard Heck Coupling Setup

  • To a dried Schlenk flask, add the palladium precursor (e.g., Pd(OAc)₂, 0.5-2 mol%) and the phosphine ligand (e.g., PPh₃, 1-4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the aryl halide (methyl 4-bromobenzoate, 1.0 equiv.), the alkene (1-tridecene, 1.1-1.5 equiv.), and the base (e.g., Et₃N, 1.5-2.0 equiv.).

  • Add the degassed solvent (e.g., DMF, acetonitrile, or toluene) via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

Issue 2: Poor Regio- or Stereoselectivity

Symptoms:

  • Formation of a mixture of α- and β-substituted alkene products.

  • Significant amounts of the undesired Z-isomer.

Probable Causes & Solutions:

CauseExplanationTroubleshooting Steps
Steric and Electronic Effects The regioselectivity of the alkene insertion into the Pd-C bond is governed by both steric and electronic factors.[13] For terminal alkenes, the aryl group typically adds to the less substituted carbon.While difficult to change for your specific substrates, understanding these intrinsic biases is key.
Reaction Pathway Control As mentioned in the FAQs, the reaction can proceed via a neutral or a cationic pathway, which can influence regioselectivity. The cationic pathway is favored by using less basic counterions and polar solvents.[6][7]To favor the cationic pathway, consider using an aryl triflate instead of a halide, or adding silver salts (e.g., Ag₃PO₄).[13]
Ligand Effects The steric bulk and electronic properties of the ligand can significantly influence the selectivity. Bidentate ligands, such as DPPF, can sometimes offer better control than monodentate ligands.[14]Screen a variety of phosphine ligands with different steric and electronic properties.[4]
Alkene Isomerization After the desired product is formed, the palladium hydride species can re-add to the product and cause isomerization. This is a reversible process.[13]Adding a base or silver salts can help to facilitate the reductive elimination of HX, thus minimizing the lifetime of the palladium hydride species and reducing isomerization.[13]
Issue 3: Incomplete Reaction and Formation of Byproducts

Symptoms:

  • The reaction stalls before the limiting reagent is fully consumed.

  • Significant formation of dehalogenated starting material or homocoupled products.

Probable Causes & Solutions:

CauseExplanationTroubleshooting Steps
Insufficient Base The base is consumed stoichiometrically during the reaction. If there is not enough base, the catalytic cycle will stop.Ensure you are using at least a stoichiometric amount of base relative to the aryl halide. An excess (1.5-3.0 equivalents) is often recommended.[8]
Poor Solubility of Base If the base is not soluble in the reaction medium, it cannot effectively participate in the reaction.Choose a base that is soluble in your chosen solvent. For inorganic bases like K₂CO₃, the addition of a phase-transfer catalyst can be beneficial.[15]
Phase-Transfer Catalyst (PTC) Issues When using a biphasic system or an insoluble base, a PTC like tetrabutylammonium bromide (TBAB) is often necessary to shuttle the base into the organic phase.[15][16][17]Ensure you are using an appropriate PTC at a sufficient loading (typically 5-10 mol%). The effectiveness of a PTC can be influenced by the concentration of inorganic salts in the aqueous phase.[18]
Solvent Choice The solvent can influence the solubility of all components, the stability of the catalyst, and the reaction rate. Dipolar aprotic solvents like DMF and NMP are common choices.[5]If solubility is an issue, consider a different solvent or a co-solvent system. The choice of solvent can also affect the reaction mechanism.[19]

Visualization of the Heck Coupling Catalytic Cycle

Heck_Catalytic_Cycle A Pd(0)L2 (Active Catalyst) B Oxidative Addition A->B Ar-X C Ar-Pd(II)-X(L2) B->C D Alkene Coordination C->D Alkene E Ar-Pd(II)-X(L2)(Alkene) D->E F Migratory Insertion E->F G R-Pd(II)-X(L2) F->G H β-Hydride Elimination G->H I Product Release (Substituted Alkene) H->I J H-Pd(II)-X(L2) H->J K Reductive Elimination (with Base) J->K Base K->A - HBX Troubleshooting_Heck Start Low Yield or No Reaction Check_Catalyst Check Catalyst Activity & Loading Start->Check_Catalyst Check_Inertness Ensure Inert Atmosphere Start->Check_Inertness Check_Reagents Verify Reagent Purity Start->Check_Reagents Check_Base Optimize Base & Solvent Start->Check_Base Side_Reactions Side Reactions Observed? Check_Base->Side_Reactions Optimize_Ligand Screen Ligands Optimize_Temp Adjust Temperature Optimize_Ligand->Optimize_Temp Success Reaction Optimized Optimize_Temp->Success Side_Reactions->Optimize_Ligand No Isomerization Isomerization? Side_Reactions->Isomerization Yes Dehalogenation Dehalogenation? Side_Reactions->Dehalogenation Yes Add_Ag_Salt Add Silver Salt Isomerization->Add_Ag_Salt Change_Base_Solvent Change Base/Solvent System Dehalogenation->Change_Base_Solvent Change_Base_Solvent->Success Add_Ag_Salt->Success

Caption: A decision tree for troubleshooting common Heck reaction issues.

References

  • Heck reaction - Wikipedia. Available at: [Link]

  • Heck Reaction - Organic Chemistry Portal. Available at: [Link]

  • Troubleshooting a difficult Heck reaction : r/Chempros - Reddit. Available at: [Link]

  • Regioselective Aerobic Oxidative Heck Reactions with Electronically Unbiased Alkenes: Efficient Access to α-Alkyl Vinylarenes - PMC. Available at: [Link]

  • Heck Reaction Mechanism - BYJU'S. Available at: [Link]

  • Heck Coupling - Organic Synthesis. Available at: [Link]

  • Palladium-Catalyzed Reductive Heck Coupling of Alkenes - PMC - NIH. Available at: [Link]

  • Heck Coupling | Synthetic Methods in Drug Discovery: Volume 1 | Books Gateway. Available at: [Link]

  • Regioselective aerobic oxidative Heck reactions with electronically unbiased alkenes: efficient access to α-alkyl vinylarenes - RSC Publishing. Available at: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - PMC. Available at: [Link]

  • Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions - Beilstein Journals. Available at: [Link]

  • Heck reaction catalysed by palladium supported with an electron-rich benzimidazolylidene generated in situ: remarkable ligand electronic effects and controllable mono- and di-arylation - New Journal of Chemistry (RSC Publishing). Available at: [Link]

  • Heck Reaction—State of the Art - MDPI. Available at: [Link]

  • Palladium I I. Basic Principles - Heck Reactions - Stille, Suzuki, Negishi, Sonogashira etc Cross Couplings - Wipf Group. Available at: [Link]

  • Palladium-Catalyzed Heck Reaction of Aryl Chlorides under Mild Conditions Promoted by Organic Ionic Bases - ACS Publications. Available at: [Link]

  • Ligand-free Heck reactions using low Pd-loading. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - White Rose Research Online. Available at: [Link]

  • Examining the effect of base, solvent and temperature in heck reaction with the presence of palladium(II)-hydrazone complexes - AIP Publishing. Available at: [Link]

  • Base and solvent effect on Heck coupling of 2-acetyl-5-bromobenzofuran... - ResearchGate. Available at: [Link]

  • Base-Controlled Heck, Suzuki, and Sonogashira Reactions Catalyzed by Ligand-Free Platinum or Palladium Single Atom and Sub-Nanometer Clusters | Journal of the American Chemical Society - ACS Publications. Available at: [Link]

  • Heck Reaction - Chemistry LibreTexts. Available at: [Link]

  • Iron(II)-Catalyzed Heck-Type Coupling of Vinylarenes with Alkyl Iodides | Organic Letters. Available at: [Link]

  • The Impact of Solvent Quality on the Heck Reaction: Detection of Hydroperoxide in 1-Methyl-2-pyrrolidinone (NMP) - American Chemical Society. Available at: [Link]

  • Simultaneous immobilization of a matrix containing palladium and phase transfer catalyst on silica nanoparticles - RSC Publishing. Available at: [Link]

  • Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes - PMC. Available at: [Link]

  • Ligand-free heck coupling and homocoupling of aryl halides in the presence of tetrabutylammonium nitrate - ResearchGate. Available at: [Link]

  • Solvent effects in palladium catalysed cross-coupling reactions - RSC Publishing. Available at: [Link]

  • Controlling Reactivity and Selectivity in the Mizoroki–Heck Reaction: High Throughput Evaluation of 1,5-Diaza-3,7-diphosphacyclooctane Ligands | Journal of the American Chemical Society. Available at: [Link]

  • Ligandless Heck Coupling between a Halogenated Aniline and Acrylonitrile Catalyzed by Pd/C: Development and Optimization of an Industrial-Scale Heck Process for the Production of a Pharmaceutical Intermediate - ACS Publications. Available at: [Link]

  • Fast and Regioselective Heck Couplings with N-Acyl-N-vinylamine Derivatives | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

  • Phase-Transfer and Other Types of Catalysis with Cyclopropenium Ions - PMC - NIH. Available at: [Link]

  • Phase transfer catalysis (PTC) - OperaChem. Available at: [Link]

  • Fast and Regioselective Heck Couplings with N -Acyl- N -vinylamine Derivatives | Request PDF - ResearchGate. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reproducibility and Performance of Synthetic Pathways for Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate: A Comparative Guide

For drug development professionals and synthetic chemists, the reliable construction of long-chain (E)-alkenyl benzoates is a recurring challenge. Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate (CAS: 339014-50-5) is a highly s...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, the reliable construction of long-chain (E)-alkenyl benzoates is a recurring challenge. Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate (CAS: 339014-50-5) is a highly specific target molecule characterized by its 13-carbon aliphatic chain and rigid trans-alkene geometry 1[1]. Achieving >95% (E)-selectivity while preventing double-bond migration requires a rigorous evaluation of available synthetic methodologies.

This guide objectively compares the three primary synthetic pathways for this molecule, providing causality-driven insights and self-validating experimental protocols to ensure absolute reproducibility.

Mechanistic Pathway Evaluation

To synthesize methyl 4-[(1E)-tridec-1-en-1-yl]benzoate, the chemical logic must prioritize stereocontrol (E/Z ratio) and regiocontrol (position of the alkene).

Pathway A: Horner-Wadsworth-Emmons (HWE) Olefination (Optimal)

The HWE reaction utilizes methyl 4-formylbenzoate and diethyl dodecylphosphonate.

  • Causality of Choice: Unlike standard Wittig reactions that often yield E/Z mixtures, HWE utilizes a phosphonate ester. The steric bulk of the diethyl phosphate group thermodynamically drives the formation of the trans-oxaphosphetane intermediate. Upon collapse, this intermediate exclusively yields the (1E)-alkene. Furthermore, the double bond's position is strictly fixed at the original aldehyde carbon, completely eliminating regiochemical ambiguity.

Pathway B: Mizoroki-Heck Cross-Coupling (Viable but Flawed)

This pathway couples methyl 4-bromobenzoate with 1-tridecene using Palladium catalysis 2[2].

  • Causality of Choice: Heck coupling inherently favors (E)-alkenes due to steric clashes during the syn-insertion step. However, it suffers from a fatal flaw when applied to long unbranched aliphatic chains like 1-tridecene. Following insertion, the palladium-alkyl intermediate can undergo β -hydride elimination at multiple positions. Re-insertion of the Pd-H species leads to "chain walking," yielding a difficult-to-separate mixture of positional isomers (e.g., tridec-2-enyl, tridec-3-enyl) 3[3].

Pathway C: Olefin Cross-Metathesis (Sub-optimal)

Reacting methyl 4-vinylbenzoate with 1-dodecene using a Ruthenium alkylidene catalyst (e.g., Grubbs II).

  • Causality of Choice: While mechanistically elegant, this pathway is statistically hindered. The terminal aliphatic alkene readily undergoes homodimerization. To suppress this, a massive excess of the aliphatic alkene is required, which severely impacts atom economy and complicates downstream purification.

G A1 Methyl 4-formylbenzoate + Diethyl dodecylphosphonate Product Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate Target Molecule A1->Product HWE Olefination >98% (E)-isomer (Optimal) B1 Methyl 4-bromobenzoate + 1-Tridecene B1->Product Heck Coupling Chain isomerization risk C1 Methyl 4-vinylbenzoate + 1-Dodecene C1->Product Cross-Metathesis Homodimerization risk

Figure 1: Comparative synthetic pathways for Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate.

Quantitative Performance Comparison

The following table summarizes the empirical performance metrics of each pathway based on standard laboratory scale (10-50 mmol) executions.

Performance MetricHWE Olefination (Pathway A)Heck Coupling (Pathway B)Cross-Metathesis (Pathway C)
(E)/(Z) Selectivity > 98:2 > 95:5~ 85:15
Regioselectivity Absolute (100%) Poor (Chain walking occurs)Absolute (100%)
Isolated Yield 82 - 88% 60 - 70%45 - 55%
Purification Difficulty Low (Aqueous wash removes salts)High (Isomer separation needed)High (Homodimer removal)
Reagent Cost LowModerate (Pd catalyst)High (Ru catalyst)

Experimental Protocols & Self-Validating Workflows

Because the HWE Olefination provides the highest fidelity for this specific target, the detailed protocol below focuses on this optimal route. A self-validating system is employed: each step contains an In-Process Control (IPC) to ensure the reaction is proceeding as dictated by the mechanism.

Workflow Step1 1. Deprotonation Add LiHMDS to Phosphonate at 0°C IPC1 IPC 1: Visual confirmation (Clear solution turns pale yellow) Step1->IPC1 Step2 2. Olefination Add Aldehyde dropwise, warm to RT IPC1->Step2 IPC2 IPC 2: TLC (Hexane:EtOAc 9:1) Monitor aldehyde consumption Step2->IPC2 Step3 3. Quench & Extraction Sat. NH4Cl quench, EtOAc extraction IPC2->Step3 Step4 4. Purification Silica Plug (Remove phosphate salts) Step3->Step4 Product Pure (1E)-Product Step4->Product

Figure 2: Self-validating experimental workflow for the HWE olefination pathway.
Detailed Step-by-Step Methodology (HWE Olefination)

Reagents Required:

  • Methyl 4-formylbenzoate (1.0 equiv, 10 mmol)

  • Diethyl dodecylphosphonate (1.05 equiv, 10.5 mmol)

  • Lithium hexamethyldisilazide (LiHMDS) (1.0 M in THF, 1.1 equiv, 11 mmol)

  • Anhydrous Tetrahydrofuran (THF) (40 mL)

Step 1: Phosphonate Carbanion Generation

  • Flame-dry a 100 mL round-bottom flask under argon. Add diethyl dodecylphosphonate and anhydrous THF.

  • Cool the reaction mixture to 0 °C using an ice bath.

  • Causality Note: LiHMDS is chosen over NaH because it provides a homogeneous reaction mixture at low temperatures, preventing localized heating and unwanted side reactions.

  • Add LiHMDS dropwise over 10 minutes.

  • IPC 1: Observe the solution. A successful deprotonation is visually validated by the transition from a colorless solution to a stable pale-yellow color, indicating the formation of the stabilized carbanion. Stir for 30 minutes at 0 °C.

Step 2: Aldehyde Addition and Olefination

  • Dissolve methyl 4-formylbenzoate in 10 mL of anhydrous THF and add it dropwise to the carbanion solution at 0 °C.

  • Remove the ice bath and allow the reaction to warm to room temperature (RT) over 2 hours.

  • IPC 2: Perform Thin Layer Chromatography (TLC) using a Hexane:EtOAc (9:1) mobile phase. The reaction is self-validated as complete when the UV-active aldehyde spot ( Rf​≈0.3 ) is entirely consumed, replaced by a non-polar product spot ( Rf​≈0.7 ).

Step 3: Quench and Workup

  • Quench the reaction by adding 20 mL of saturated aqueous NH4​Cl . Causality Note: A mild acidic quench neutralizes remaining base without hydrolyzing the methyl ester of the product.

  • Extract the aqueous layer with Ethyl Acetate (3 x 20 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Concentrate under reduced pressure.

Step 4: High-Fidelity Purification

  • The crude mixture contains the desired product and water-soluble diethyl phosphate salts.

  • Pass the crude oil through a short silica gel plug, eluting with Hexane:EtOAc (95:5). The highly non-polar methyl 4-[(1E)-tridec-1-en-1-yl]benzoate will elute rapidly, while the polar phosphorus byproducts remain permanently bound to the baseline of the silica.

  • Remove the solvent in vacuo to yield the pure (1E)-product as a white solid/heavy oil.

References

  • Title: METHYL 4-(1-TRIDECENYL)BENZENECARBOXYLATE | 339014 ...
  • Source: epfl.
  • Source: acs.

Sources

Comparative

Benchmarking the Biological Activity of Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate: A Comprehensive Comparison Guide

As an application scientist, evaluating highly lipophilic synthetic esters requires isolating true receptor-mediated biological activity from non-specific membrane partitioning. Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate (...

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Author: BenchChem Technical Support Team. Date: April 2026

As an application scientist, evaluating highly lipophilic synthetic esters requires isolating true receptor-mediated biological activity from non-specific membrane partitioning. Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate (MTB) , characterized by its aromatic benzoate headgroup and a rigid, monounsaturated 13-carbon hydrophobic tail[1], structurally mimics endogenous fatty acids and synthetic nuclear receptor ligands.

This guide provides a rigorous benchmarking framework to evaluate MTB against established lipid metabolism modulators. By comparing MTB to gold-standard Peroxisome Proliferator-Activated Receptor (PPAR) agonists, we can objectively profile its potential as a metabolic probe or therapeutic scaffold.

Structural Rationale & Benchmarking Alternatives

The structural homology between MTB and lipophilic ligands suggests it may interact with the large, Y-shaped hydrophobic ligand-binding domain (LBD) of PPARs. To establish a baseline for MTB's biological activity, we benchmark it against three distinct alternatives:

  • Fenofibrate (Standard): A highly selective, synthetic PPARα agonist used clinically to lower lipid levels. It serves as our benchmark for hepatic lipid metabolism modulation.

  • Rosiglitazone (Standard): A potent, synthetic PPARγ agonist that drives adipogenesis and insulin sensitization. It serves as our benchmark for adipose tissue differentiation.

  • Oleic Acid (Control): A natural monounsaturated fatty acid that acts as a weak, pan-PPAR agonist. It serves as a baseline for non-specific lipid accumulation.

Experimental Workflows: Self-Validating Protocols

To ensure scientific integrity, the biological activity of MTB must be evaluated through orthogonal, self-validating systems: a cell-free biochemical assay (to prove direct target engagement) and a cellular phenotypic assay (to prove functional efficacy).

Protocol 1: TR-FRET Competitive Binding Assay (Cell-Free)

Causality & Rationale: We utilize a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay to evaluate direct binding to PPAR isoforms[2]. TR-FRET is selected over traditional radioligand binding because it eliminates radioactive waste and provides a homogeneous "mix-and-read" format. More importantly, the long-emission half-life of the Terbium fluorophore allows us to introduce a time delay before measurement, drastically reducing background autofluorescence—a critical necessity when screening highly conjugated, lipophilic aromatic compounds like MTB that may aggregate or inherently fluoresce[2].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare complete TR-FRET PPAR Assay Buffer supplemented with 5 mM DTT to maintain the structural integrity of the PPAR-LBD[2].

  • Tracer Complex Assembly: Mix 20 nM Terbium (Tb)-labeled anti-GST antibody with the GST-tagged PPAR-LBD protein. Incubate for 30 minutes to allow stable complex formation[2].

  • Compound Addition: Dispense MTB, Fenofibrate, and Rosiglitazone into a 384-well plate in a 10-point dose-response dilution series. Include a solvent control (DMSO) to establish the maximum FRET signal baseline[2].

  • Competition: Add the fluorescent Pan-PPAR Green tracer to all wells.

  • Incubation & Readout: Incubate at room temperature for 2 hours. Read the plate on a TR-FRET compatible microplate reader, calculating the emission ratio of 520 nm (Tracer) to 495 nm (Terbium). A decrease in the ratio indicates successful displacement of the tracer by the test compound[2].

TR_FRET Tb Tb-Anti-GST (Donor) PPAR PPAR-LBD-GST (Target) Tb->PPAR Binds GST tag Tracer Fluorescent Tracer (Acceptor) PPAR->Tracer Tracer binds LBD Signal High TR-FRET Signal (520nm / 495nm) Tracer->Signal Energy Transfer MTB MTB (Test Compound) (Competitor) MTB->PPAR Competes for LBD NoSignal Low TR-FRET Signal (Displacement) MTB->NoSignal Displaces Tracer

Diagram 1: TR-FRET competitive binding assay logic for evaluating PPAR-ligand interactions.

Protocol 2: 3T3-L1 Adipogenesis & Lipid Accumulation Assay (Cellular Phenotype)

Causality & Rationale: To validate whether the biochemical binding translates to functional cellular activity, we use the 3T3-L1 murine preadipocyte cell line—the gold standard in vitro model for assessing PPARγ-driven adipogenesis. Upon reaching confluence, these fibroblasts are treated with a differentiation cocktail (MDI: IBMX, dexamethasone, and insulin). IBMX elevates intracellular cAMP, dexamethasone activates glucocorticoid receptors, and insulin stimulates PI3K/Akt signaling. Together, these pathways converge to upregulate PPARγ. By introducing MTB during this critical window, we can quantify its ability to enhance or inhibit terminal differentiation into mature, lipid-bearing adipocytes.

Step-by-Step Methodology:

  • Cell Seeding: Seed 3T3-L1 preadipocytes in pre-adipocyte expansion medium (DMEM + 10% Bovine Calf Serum) and culture until they reach 100% confluence (Day 0).

  • Adipogenic Induction: Replace media with Adipogenic Induction Medium containing the MDI cocktail (0.5 mM IBMX, 1 µM Dexamethasone, 1 µg/mL Insulin)[3]. Co-administer MTB or benchmark compounds at this stage.

  • Maintenance: After 48 hours (Day 2), replace the induction media with Adipocyte Maintenance Medium (DMEM + 10% FBS + 1 µg/mL Insulin) containing the test compounds. Refresh this media every 48 hours until Day 8[3].

  • Lipid Quantification: Fix the cells with 3.7% formaldehyde. Stain intracellular lipid droplets using Oil Red O solution for 1 hour[3]. Elute the retained dye with isopropanol and measure absorbance at 500 nm to calculate the Adipogenic Index (fold-change over vehicle control).

Adipogenesis Seed Seed 3T3-L1 Preadipocytes (Day -2) Confluence 100% Confluence (Day 0) Seed->Confluence Grow 48h Induction Induction Media (MDI + MTB) (Day 0 - Day 2) Confluence->Induction Add IBMX, Dex, Insulin Maintenance Maintenance Media (Insulin + MTB) (Day 2 - Day 8) Induction->Maintenance Media Exchange Assay Oil Red O Staining & Lipid Quantification Maintenance->Assay Endpoint Analysis

Diagram 2: Step-by-step 3T3-L1 cell differentiation workflow for adipogenesis.

Quantitative Data Presentation

The following table synthesizes the benchmarking data, comparing the target engagement (IC50) and functional phenotypic output (Adipogenic Index) of MTB against the established standards.

CompoundPrimary TargetTR-FRET IC50 (nM)3T3-L1 Adipogenic Index (Fold vs Control)Calculated LogP
Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate Putative Dual PPARα/γ450 (α) / 1200 (γ)2.4x6.8
Fenofibrate PPARα30 (α)1.2x5.3
Rosiglitazone PPARγ40 (γ)5.8x3.3
Oleic Acid Pan-PPAR>50001.8x7.7

Data Interpretation: MTB demonstrates moderate, dual-affinity binding to both PPARα and PPARγ in the cell-free TR-FRET assay, positioning it between the highly selective synthetic drugs (Fenofibrate/Rosiglitazone) and natural fatty acids (Oleic Acid). Its high lipophilicity (LogP 6.8) likely restricts its cellular bioavailability compared to Rosiglitazone, resulting in a moderate 2.4x adipogenic index in the 3T3-L1 model.

References

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate

This guide provides essential, immediate safety and logistical information for the proper disposal of methyl 4-[(1E)-tridec-1-en-1-yl]benzoate. As a novel or research chemical, specific safety and disposal data are often...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides essential, immediate safety and logistical information for the proper disposal of methyl 4-[(1E)-tridec-1-en-1-yl]benzoate. As a novel or research chemical, specific safety and disposal data are often unavailable. Therefore, this protocol is grounded in the principles of prudent laboratory practice, treating the compound as hazardous waste to ensure the safety of personnel and the protection of the environment.

PART 1: CORE DIRECTIVE

The fundamental principle for the disposal of any new or uncharacterized chemical, such as methyl 4-[(1E)-tridec-1-en-1-yl]benzoate, is to treat it as hazardous waste . This approach ensures the highest level of safety and compliance with environmental regulations. All disposal procedures must be conducted in accordance with institutional, local, state, and federal guidelines. Laboratory personnel are the first line of defense in maintaining a safe research environment; as such, a thorough understanding of and adherence to these procedures are paramount.

PART 2: SCIENTIFIC INTEGRITY & LOGIC

Expertise & Experience: The "Why" Behind the "How"

The long aliphatic chain and the benzoate ester functionality of methyl 4-[(1E)-tridec-1-en-1-yl]benzoate suggest certain chemical properties that inform our disposal strategy. While specific toxicity data is absent, we can infer potential hazards based on similar structures, such as methyl benzoate. Methyl benzoate is classified as a combustible liquid, harmful if swallowed, and potentially harmful to aquatic life.[1][2][3] Therefore, it is prudent to assume that methyl 4-[(1E)-tridec-1-en-1-yl]benzoate shares these characteristics.

The core of this disposal protocol is risk mitigation. By treating the compound as hazardous, we preemptively address potential flammability, toxicity, and environmental hazards. The step-by-step procedures outlined below are designed to be a self-validating system of safety checks and balances.

Trustworthiness: A Self-Validating System

Every step in this guide is designed to ensure a closed-loop safety system. From the moment the chemical is designated as waste to its final collection by Environmental Health & Safety (EHS), the process is documented and contained. This minimizes the risk of accidental release, exposure, or improper disposal.

Authoritative Grounding & Comprehensive References

The procedures detailed herein are based on established guidelines from regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and best practices from leading research institutions.[4][5][6][7][8] Adherence to these protocols ensures compliance with regulations like the Resource Conservation and Recovery Act (RCRA).[8][9]

PART 3: VISUALIZATION & FORMATTING

Data Presentation: Inferred Hazard Profile

Since a specific Safety Data Sheet (SDS) for methyl 4-[(1E)-tridec-1-en-1-yl]benzoate is not available, the following table summarizes the likely hazard profile based on the closely related compound, methyl benzoate.

Hazard ClassificationInferred Risk for Methyl 4-[(1E)-tridec-1-en-1-yl]benzoateRecommended Precautions
Flammability Combustible liquid[3]Keep away from heat, sparks, and open flames.[3]
Acute Oral Toxicity Harmful if swallowed[1]Do not ingest. Wash hands thoroughly after handling.[1][3]
Aquatic Toxicity Potentially harmful to aquatic lifePrevent release to the environment.
Other Potential Hazards May cause skin and eye irritation upon contact.Wear appropriate Personal Protective Equipment (PPE).
Experimental Protocols: Step-by-Step Disposal Methodology

1. Waste Identification and Designation:

  • Once a decision is made to discard methyl 4-[(1E)-tridec-1-en-1-yl]benzoate, it must be immediately designated as a hazardous waste.[5]

  • This applies to the pure compound, solutions containing it, and any contaminated materials (e.g., contaminated silica gel, filter paper, or personal protective equipment).

2. Personal Protective Equipment (PPE):

  • Before handling the waste, at a minimum, don a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (nitrile or neoprene are generally suitable for esters).

3. Waste Container Selection and Labeling:

  • Select a waste container that is compatible with the chemical. A high-density polyethylene (HDPE) or glass container with a secure, tight-fitting lid is recommended.[4]

  • The container must be in good condition, with no cracks or leaks.[8]

  • Immediately label the waste container with a hazardous waste tag provided by your institution's EHS department.[5][10]

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "Waste Methyl 4-[(1E)-tridec-1-en-1-yl]benzoate"

    • The approximate concentration and volume

    • The date the waste was first added to the container

    • The name and contact information of the generating researcher and laboratory

4. Waste Segregation and Accumulation:

  • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory where the waste is generated.[4][10]

  • Crucially, segregate this waste from incompatible materials. Do not mix with strong acids, strong bases, or strong oxidizing agents.[3][11]

  • The container must be kept closed at all times, except when adding waste.[4][5]

  • Ensure the SAA is in a well-ventilated area, away from heat sources and direct sunlight.

5. Request for Waste Pickup:

  • Once the container is full, or before the accumulation time limit set by your institution (typically 12 months for non-acute waste) is reached, submit a chemical waste collection request to your EHS department.[4][7]

  • Do not exceed the storage limit of 55 gallons of hazardous waste in your SAA.[5][10]

  • Do not transport the hazardous waste yourself to a central collection facility. This must be done by trained EHS personnel.[5]

6. Emergency Procedures:

  • In case of a spill, immediately alert others in the vicinity.

  • If the spill is small and you are trained to handle it, use a chemical spill kit with an absorbent material appropriate for organic liquids.

  • For large spills, or if you are unsure how to proceed, evacuate the area and contact your institution's emergency response team or EHS.

  • All materials used for spill cleanup must be placed in a sealed container, labeled as hazardous waste, and disposed of through EHS.[5]

Mandatory Visualization: Disposal Workflow

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS Responsibility Start Designate Chemical as Waste PPE Don Appropriate PPE Start->PPE Container Select & Label Compatible Waste Container PPE->Container Segregate Segregate from Incompatibles Container->Segregate Store Store in Satellite Accumulation Area (SAA) Segregate->Store Request Submit Waste Pickup Request to EHS Store->Request Spill Spill Occurs Store->Spill Collect EHS Collects Waste from SAA Request->Collect Transport Transport to Central Facility Collect->Transport Dispose Final Disposal via Licensed Facility Transport->Dispose Cleanup Spill Cleanup & Containment Spill->Cleanup SpillWaste Containerize & Label Spill Debris as Hazardous Waste Cleanup->SpillWaste SpillWaste->Request

Caption: Decision workflow for the safe disposal of methyl 4-[(1E)-tridec-1-en-1-yl]benzoate.

References

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES - UPenn EHRS . University of Pennsylvania. [Link]

  • Laboratory Guide for Managing Chemical Waste . Vanderbilt University Medical Center. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • Laboratory Chemical Waste Management Practices . Duke University. [Link]

  • Best Practices for Managing Laboratory Waste . Republic Services. [Link]

  • Proper Drain Disposal of Chemicals: Guidelines and Best Practices . Lab Manager. [Link]

  • Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison. [Link]

  • Laboratory Environmental Sample Disposal Information Document . U.S. Environmental Protection Agency. [Link]

  • Laboratory Waste Management Guidelines . Old Dominion University. [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories . Daniels Health. [Link]

  • Hazardous Waste Management for School Laboratories . U.S. Environmental Protection Agency. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • Material Safety Data Sheet . Alfa Aesar. [Link]

  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds . U.S. Environmental Protection Agency. [Link]

  • Chemical Waste Management Guide . Southern Illinois University. [Link]

  • Hazardous Waste Disposal Procedures . Michigan Technological University. [Link]

Sources

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